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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Experimental Methodologies for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid

Executive Summary In modern neuropharmacology and targeted drug discovery, piperazine-derived alpha-amino acids serve as critical structural motifs. (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology and targeted drug discovery, piperazine-derived alpha-amino acids serve as critical structural motifs. (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly versatile chiral building block and intermediate. Its unique architecture—combining a lipophilic phenyl ring, an ionizable carboxylic acid, and a basic 4-methylpiperazine moiety—confers complex physicochemical behaviors that dictate its solubility, receptor binding affinity, and pharmacokinetic profile.

As an Application Scientist, I approach this compound not as a static entity, but as a dynamic zwitterionic system. This whitepaper synthesizes the core physicochemical properties of the compound and provides field-validated, step-by-step experimental protocols for its chiral resolution and thermodynamic profiling.

Structural & Physicochemical Profiling

The behavior of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid in solution is governed by its amphoteric nature. The molecule possesses two primary ionizable centers: the N4-nitrogen of the piperazine ring (basic) and the alpha-carboxylic acid (acidic).

Quantitative Data Summary

The following table consolidates the foundational physicochemical data for the racemate and its hydrochloride salt form, which is frequently utilized to enhance aqueous solubility during formulation .

PropertyValueReference
CAS Number (Free Acid) 347186-24-7,
CAS Number (HCl Salt) 1214023-91-2
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol (Free Acid)
Boiling Point (Predicted) 357.4 ± 37.0 °C
Density (Predicted) 1.178 ± 0.06 g/cm³
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)
Zwitterionic Equilibrium and Speciation

Understanding the pH-dependent speciation of this compound is critical for optimizing both extraction workflows and biological assays. At physiological pH (~7.4), the carboxylic acid (predicted pKa ~2.5) is deprotonated, while the distal piperazine nitrogen (predicted pKa ~8.8) remains protonated, resulting in a net-neutral zwitterion.

Speciation Cation Cationic Form (pH < 2.0) Zwitterion Zwitterionic Form (pH ~ 7.4) Cation->Zwitterion -H+ (pKa1 ~2.5) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.0) Zwitterion->Anion -H+ (pKa2 ~8.8) Anion->Zwitterion +H+

pH-dependent speciation and zwitterionic equilibrium of the compound.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the definitive methodologies for characterizing and isolating the (R)-enantiomer.

Protocol 1: Chiral Purity Determination via HPLC

Causality & Rationale: The (R)-enantiomer must be rigorously separated from the (S)-enantiomer to prevent off-target neuropharmacological effects. Because the molecule is an amphoteric alpha-amino acid derivative, traditional silica-based chiral columns often yield poor peak shapes due to secondary interactions. Therefore, a Macrocyclic Glycopeptide-based Chiral Stationary Phase (CSP), such as Teicoplanin or Vancomycin, is selected. These CSPs offer multiple interaction sites (hydrogen bonding, π-π interactions, and steric inclusion) that are highly effective for zwitterionic compounds in Reversed-Phase (RP) mode .

HPLC_Workflow Sample 1. Sample Preparation (Racemate in MeOH, 1 mg/mL) Column 2. Chiral Stationary Phase (CSP) Macrocyclic Glycopeptide (e.g., Chirobiotic V) Sample->Column Detection 4. UV/Vis Detection (λ = 220 nm) Column->Detection MobilePhase 3. Mobile Phase Optimization MeOH / 0.1% Ammonium Trifluoroacetate (RP Mode) MobilePhase->Column Validation 5. Data Analysis ee% & Resolution (Rs) Calculation Detection->Validation

Step-by-step workflow for enantiomeric separation via Chiral HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the racemate in 1.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a macrocyclic glycopeptide column (e.g., 250 mm × 4.6 mm, 5 µm). Equilibrate with the mobile phase: Methanol / 0.1% aqueous Ammonium Trifluoroacetate (pH adjusted to 4.0) at a 70:30 (v/v) ratio.

  • Chromatographic Parameters: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25 °C. Set the UV detector to 220 nm (optimal for the phenyl ring and amide/acid chromophores).

  • Injection & Elution: Inject 10 µL of the sample. The zwitterionic nature of the compound will interact stereoselectively with the chiral clefts of the glycopeptide.

  • System Suitability (Self-Validation): Calculate the resolution factor ( Rs​ ). The system is validated only if Rs​≥1.5 between the (R) and (S) peaks. Calculate the enantiomeric excess ( ee% ) using the area under the curve (AUC).

Protocol 2: pKa and LogD Profiling via Potentiometric Titration

Causality & Rationale: While UV-metric titration is common, the piperazine nitrogen and carboxylic acid lack strong chromophoric shifts upon ionization compared to phenols. Therefore, potentiometric titration is the gold standard here. Understanding the exact isoelectric point (pI) and the LogD profile is critical for predicting blood-brain barrier (BBB) permeability for neurological applications .

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mM of the compound in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the initial pH to 1.8 using standardized 0.5 M HCl to fully protonate both the carboxylic acid and the piperazine nitrogens.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) using an automated titrator. Add titrant in 0.02 mL increments, waiting for equilibrium ( ΔpH/Δt<0.001 pH/s) before the next addition.

  • Data Modeling: Plot the volume of KOH added against pH. Use the Bjerrum function to calculate the average number of bound protons ( ) and extract the macroscopic pKa values via non-linear regression.

Conclusion

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a sophisticated intermediate requiring precise analytical control. By leveraging its zwitterionic properties and utilizing advanced macrocyclic chiral stationary phases, researchers can achieve robust enantiomeric resolution and thermodynamic profiling. The self-validating protocols provided herein ensure high-fidelity data generation, accelerating downstream drug formulation and synthesis.

References

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors MDPI - Molecules[Link]

Exploratory

Advanced Crystal Structure Analysis and Absolute Configuration Determination of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid

Executive Summary The compound (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly functionalized, chiral piperazine derivative recognized as a critical intermediate in the synthesis of neuropharmacological ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly functionalized, chiral piperazine derivative recognized as a critical intermediate in the synthesis of neuropharmacological agents[1]. Because the biological efficacy of such therapeutic agents is strictly dependent on their stereochemistry, establishing the absolute configuration of this intermediate is a mandatory regulatory and scientific step.

This technical guide provides an authoritative, self-validating workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond basic operational steps, we dissect the physicochemical causality behind crystallization strategies, the necessity of specific X-ray wavelengths for light-atom anomalous dispersion, and the mathematical validation of the absolute structure using modern crystallographic software.

Physicochemical Profiling & Crystallization Strategy

The target molecule (C₁₃H₁₈N₂O₂) contains both a basic piperazine nitrogen and an acidic carboxylic group. In the solid state and in polar solutions, it predominantly exists as a zwitterion. This ionic character drastically reduces its solubility in standard non-polar organic solvents (e.g., hexane, ethyl acetate), necessitating a tailored isoelectric crystallization approach.

Table 1: Physicochemical & Crystallographic Profile
ParameterValue / Characteristic
Chemical Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Ionization State Zwitterionic (Isoelectric point ~ pH 6.5)
Expected Crystal System Orthorhombic
Expected Space Group P2₁2₁2₁ (Sohncke space group for chiral organics)
Primary Intermolecular Forces N–H⁺···O⁻ hydrogen bonding, π-π stacking
Protocol 1: Isoelectric Crystallization Workflow

To obtain diffraction-quality single crystals (minimum dimension ~0.1 mm, free of macroscopic twinning), the crystallization environment must balance solubility with controlled nucleation.

  • Solvent System Selection: Prepare a 1:1 (v/v) mixture of ultra-pure water and methanol. Causality: The high dielectric constant of water stabilizes the zwitterion, while methanol provides volatility to drive slow supersaturation.

  • Dissolution & pH Tuning: Dissolve 50 mg of the compound in 5 mL of the solvent system. If the compound is supplied as a hydrochloride salt[1], carefully titrate with 0.1 M NaOH to the isoelectric point (pH ~6.5) to precipitate the neutral zwitterion.

  • Controlled Supersaturation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust/impurities).

  • Thermal Gradient Cooling: Place the vial in a programmable incubator. Cool from 40 °C to 4 °C at a highly controlled rate of 0.1 °C/hour. Causality: Slow cooling prevents rapid precipitation, allowing the thermodynamic product (a defect-free single crystal) to form rather than kinetic microcrystalline powder.

  • Validation: Examine the resulting crystals under a polarized light microscope. A self-validating crystal will extinguish light uniformly when rotated, confirming it is a single domain and not a twinned aggregate.

ZwitterionCryst S1 Solvent Selection (H2O/MeOH 1:1) S2 pH Adjustment (Isoelectric Point) S1->S2 S3 Thermal Control (Slow Cooling) S2->S3 S4 Zwitterion Nucleation (H-Bond Network) S3->S4 S5 Diffraction-Quality Single Crystal S4->S5

Fig 1: Logical workflow for the isoelectric crystallization of zwitterionic intermediates.

X-Ray Diffraction (XRD) Data Acquisition

Determining the absolute configuration of a "light-atom" structure (containing only C, H, N, O) requires maximizing the anomalous scattering signal ( f′′ ).

Table 2: Impact of Radiation Source on Anomalous Dispersion
Radiation SourceWavelength (Å)Anomalous Signal ( f′′ ) for OxygenExpected Flack Parameter ESDSuitability for Absolute Structure
Mo Kα 0.710730.006~0.30 - 0.50Poor (Statistically Inconclusive)
Cu Kα 1.541840.032~0.05 - 0.10Excellent (Definitive Assignment)
Protocol 2: Cryogenic Data Collection
  • Crystal Mounting: Coat a ~0.2 × 0.2 × 0.1 mm crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from solvent loss and prevents the formation of polycrystalline ice rings during cryo-cooling.

  • Cryogenic Flash-Cooling: Immediately transfer the loop to the diffractometer under a 100 K nitrogen gas stream. Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and extending the resolution limit to < 0.8 Å.

  • Data Acquisition: Utilize a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Collect a full sphere of data to ensure high redundancy of Friedel pairs ( hkl and hˉkˉlˉ ).

  • Validation: Post-integration, check the internal agreement factor ( Rint​ ). A self-validating dataset must have an Rint​<0.05 , indicating that symmetry-equivalent reflections and Friedel pairs are measured with high precision.

Structure Solution and Refinement

Modern crystallography relies on advanced algorithms to solve the phase problem and refine the structural model. We utilize SHELXT for structure solution[2] and Olex2 as the graphical interface for SHELXL refinement[3].

Protocol 3: Computational Refinement Workflow
  • Phase Problem Solution: Execute SHELXT[2]. Causality: SHELXT employs a dual-space recycling algorithm that rapidly phases the data and automatically assigns the correct chiral space group (e.g., P2₁2₁2₁) based on the systematic absences and phase relationships.

  • Anisotropic Refinement: Assign all non-hydrogen atoms (C, N, O) and refine their anisotropic displacement parameters using full-matrix least-squares on F2 in Olex2[3].

  • Hydrogen Atom Placement: Place hydrogen atoms using a riding model (e.g., AFIX 43 for aromatic, AFIX 137 for methyl). Causality: X-rays scatter from electron clouds. Because hydrogen has only one electron, its bond length is systematically underestimated by XRD. A riding model constrains the C–H bonds to standardized neutron-diffraction distances, ensuring geometric accuracy.

  • Validation: Monitor the goodness-of-fit (GoF) and R1​ values. The refinement is considered complete and valid when the shift/error ratio approaches zero, GoF is ~1.0, and the maximum residual electron density peak is < 0.5 e/ų.

XRDWorkflow N1 Data Collection (100 K) Cu Kα (λ=1.54184 Å) N2 Data Reduction Integration & Scaling N1->N2 N3 Structure Solution SHELXT Dual-Space N2->N3 N4 Least-Squares Refinement SHELXL via Olex2 N3->N4 N5 Absolute Configuration Flack & Hooft Parameters N4->N5

Fig 2: Step-by-step computational workflow for structure solution and absolute configuration.

Absolute Structure Determination & Supramolecular Analysis

The Flack and Hooft Parameters

The definitive proof of the (R)-configuration relies on the Flack parameter ( x )[4][5]. The equation models the crystal as an inversion-twinned mixture:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(hˉkˉlˉ)∣2
  • Interpretation: A Flack parameter of 0.0 (with an estimated standard deviation, ESD, of <0.1 ) confirms the absolute structure is correct as drawn (the (R)-enantiomer). A value of 1.0 indicates the true structure is the inverted (S)-enantiomer.

  • Bayesian Validation: To further validate the assignment, calculate the Hooft parameter[4]. By applying Bayesian statistics to Bijvoet differences, the Hooft parameter provides a secondary, highly robust confirmation of chirality, effectively eliminating the risk of false positives in light-atom structures.

Conformational Insights

Upon successful refinement, the 3D architecture of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid will reveal critical structure-activity relationship (SAR) data:

  • Piperazine Conformation: The piperazine ring adopts a classic chair conformation to minimize torsional strain.

  • Equatorial Preference: The bulky phenylacetic acid moiety at the N1 position and the methyl group at the N4 position will occupy equatorial positions to avoid 1,3-diaxial steric clashes.

  • Supramolecular Network: The zwitterionic nature dictates the solid-state packing. Expect a robust infinite 1D or 2D hydrogen-bonding network where the deprotonated carboxylate oxygens act as bifurcated acceptors for the protonated piperazinium nitrogen donors.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Watkin, D. J., & Cooper, R. I. (2020). "Howard Flack and the Flack Parameter". Chemistry, 2(4), 796-804.[Link]

Sources

Foundational

A Systematic Approach to Unraveling the Mechanism of Action for Novel (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid scaffold represents a "privileged" chemical structure i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid scaffold represents a "privileged" chemical structure in modern medicinal chemistry. Its constituent parts—a chiral phenylacetic acid moiety and a 4-methylpiperazine ring—are frequently found in centrally active therapeutic agents and confer favorable pharmacokinetic properties such as enhanced water solubility and oral bioavailability.[1][2][3] Derivatives of this core have been explored for a multitude of biological activities, yet a standardized methodology for elucidating their precise mechanism of action is often addressed in a fragmented manner. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, experimentally-driven framework for the systematic identification, validation, and characterization of the molecular mechanism of action for novel derivatives of this promising scaffold. We will move logically from broad, hypothesis-generating screens to specific, quantitative assays that confirm target engagement and functional modulation, providing researchers with a robust and self-validating workflow.

The (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid Scaffold: A Chemist's Overview

Core Structural Features and Their Implications

The therapeutic potential of this scaffold stems from the synergistic combination of its three key structural components:

  • The Phenyl Group: Provides a critical anchor for aromatic interactions (π-π stacking, hydrophobic interactions) within target binding pockets. Its substitution pattern is a primary handle for modulating potency and selectivity.

  • The Chiral α-Carbon: The (R)-configuration introduces stereospecificity, which is crucial for selective interactions with chiral biological targets like receptors and enzymes.

  • The 4-Methylpiperazine Moiety: This versatile heterocyclic ring is a cornerstone of drug design.[4] The two nitrogen atoms offer a high polar surface area and act as hydrogen bond acceptors.[1][2] The basicity of the distal nitrogen (N4) is tunable and is often essential for forming salt bridges or key interactions with acidic residues in a binding site. The methyl group on this nitrogen can influence potency and metabolic stability. This moiety is known to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

The Biological Landscape: Probable Target Families

The structural motifs present in this scaffold are prevalent in ligands for several major target classes. This existing knowledge base provides a logical starting point for any mechanistic investigation.

  • G-Protein Coupled Receptors (GPCRs): Arylpiperazine derivatives are famous for their interaction with aminergic GPCRs. This includes serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors, making this target class a primary avenue for investigation.[5][6][7]

  • Enzymes: The scaffold can be adapted to fit into the active sites of various enzymes. For instance, related structures have been shown to act as mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH).[8]

  • Ion Channels: While less common, modulation of ion channel activity is a potential mechanism for compounds containing the piperazine moiety.[9]

  • Nuclear Receptors: Phenylacetic acid derivatives have been developed as agonists for nuclear receptors such as PPARs.[10]

A Strategic Workflow for Target Identification and Validation

The core of a successful mechanism-of-action study is a logical, tiered approach that moves from broad, unbiased screening to highly specific, hypothesis-driven validation. The causality behind this workflow is to use resource-efficient methods to generate high-quality hypotheses before committing to more intensive and specific assays.

MOA_Workflow A Step 1: Hypothesis Generation (Broad Screening) B Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) A->B Experimental C In Silico Target Prediction (Structure-Based Virtual Screening) A->C Computational D Step 2: Target Class Deconvolution (Broad Panel Screening) B->D Informs Panel Selection C->D Informs Panel Selection E Commercial Target Panel Screen (e.g., Eurofins SafetyScreen, 400+ targets) D->E F Step 3: Specific Target ID & Affinity (Binding Assays) E->F Identifies Primary Hit(s) (e.g., >50% inhibition @ 10µM) G Radioligand Competition Binding Assay (Determine Ki) F->G H Step 4: Functional Characterization (Cellular Assays) G->H Confirms High-Affinity Binding I Functional Assays (e.g., cAMP, Ca2+ Flux, pERK) H->I J Mechanism of Action Hypothesis (e.g., Selective 5-HT1A Agonist) I->J Defines Functional Activity (Agonist/Antagonist)

Caption: A strategic workflow for elucidating the mechanism of action (MoA).

Step 1: Hypothesis Generation (Broad Screening)

The initial goal is to cast a wide net. We aim to answer the question: "What biological systems does our compound perturb?" without preconceived notions.

This protocol is designed to detect a functional cellular response, which serves as a robust starting point for downstream deconvolution.

  • Cell Line Selection: Choose a human cell line relevant to a potential therapeutic area (e.g., SH-SY5Y neuroblastoma cells for CNS applications).

  • Assay Plate Preparation: Seed cells in 96-well or 384-well plates at a predetermined density to achieve ~80% confluency at the time of assay.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a 10-point, 3-fold serial dilution series in an appropriate intermediate plate.

  • Cell Treatment: Add the compound dilutions to the cell plates (final DMSO concentration <0.1% to avoid solvent toxicity). Include two types of controls: a vehicle control (DMSO only) and a positive control (a compound known to elicit a strong response in the chosen assay).

  • Incubation: Incubate the cells for a relevant time period (e.g., 24-72 hours).

  • Assay Readout: Measure the phenotypic endpoint. For example, use a resazurin-based reagent (like CellTiter-Blue) to measure metabolic activity as a proxy for cell viability, or use high-content imaging to quantify neurite outgrowth.

  • Data Analysis: Normalize the data to the vehicle control (0% effect) and a maximal inhibitor control (100% effect). Plot the dose-response curve and calculate the EC50 (concentration for 50% of maximal effect).

Causality Check: The inclusion of a positive control validates that the assay system is responsive. The vehicle control ensures that any observed effect is due to the compound, not the solvent.

Step 2: Target Class Deconvolution (Broad Panel Screening)

Based on the phenotypic data, the next step is to narrow down the potential molecular targets. The most efficient method is a broad binding screen against a large, diverse panel of known receptors, enzymes, and ion channels.

A typical output from a commercial screening service will identify targets showing significant inhibition at a fixed compound concentration (e.g., 10 µM).

Target ClassSpecific Target% Inhibition @ 10 µM
GPCR (Serotonin) 5-HT1A98%
5-HT2A65%
5-HT745%
GPCR (Adrenergic) Alpha-2A72%
GPCR (Dopamine) D235%
Ion Channel hERG12%

Interpretation: The data above strongly hypothesizes that the compound is a high-affinity ligand for the 5-HT1A and Alpha-2A receptors, with moderate activity at 5-HT2A. The low hERG inhibition is a good early indicator of cardiac safety.

Step 3: Specific Target Identification and Affinity (Ki) Determination

Now we must validate the primary "hits" from the panel screen and quantify their binding affinity. A radioligand competition binding assay is the gold standard for this purpose.

  • Reagent Preparation:

    • Membranes: Use commercially prepared cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: Use a high-affinity 5-HT1A antagonist radioligand, such as [³H]-8-OH-DPAT.

    • Assay Buffer: 50 mM Tris, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Assay Setup (96-well format):

    • Total Binding: Add membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add membranes, radioligand, and a saturating concentration of a known, non-labeled 5-HT1A ligand (e.g., 10 µM 5-HT) to displace all specific binding. This is a critical control.

    • Competition: Add membranes, radioligand, and serial dilutions of the novel test derivative.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3x with ice-cold assay buffer.

  • Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert the CPM values for the competition wells into "% Inhibition" relative to the specific binding.

    • Plot % Inhibition vs. Log[Compound Concentration] and fit to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

TargetKi (nM)
5-HT1A 2.5
Alpha-2A 85.7
5-HT2A 250.1

Interpretation: This quantitative data confirms a high and selective affinity for the 5-HT1A receptor. The compound is over 30-fold selective for 5-HT1A versus the Alpha-2A receptor.

Elucidating the Functional Consequences of Target Engagement

High-affinity binding is necessary but not sufficient to define a mechanism. We must now determine if the compound activates (agonist), blocks (antagonist), or otherwise modulates the receptor's function.

Signaling_Pathway cluster_membrane Cell Membrane Derivative Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Derivative->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Neuronal Inhibition) CREB->Response

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Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Foreword: Charting the Course for a Novel Phenylacetic Acid Derivative (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a chiral molecule featuring a phenylacetic acid core and a methylpiperazine moiety. While speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Phenylacetic Acid Derivative

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a chiral molecule featuring a phenylacetic acid core and a methylpiperazine moiety. While specific therapeutic applications are yet to be fully elucidated in publicly available literature, its structural motifs are prevalent in centrally active agents, suggesting potential utility in neuropharmacology. The presence of the piperazine group, for instance, is a common feature in drugs targeting the central nervous system, and this compound serves as a key intermediate in the synthesis of various therapeutic agents[1]. This guide provides a comprehensive framework for the systematic evaluation of its pharmacokinetic (PK) properties. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a logical, causality-driven approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of this novel chemical entity (NCE). Our objective is to build a self-validating data package that can reliably predict its behavior in humans.

Foundational Physicochemical Characterization: The Bedrock of Pharmacokinetics

Before any biological assays are undertaken, a thorough understanding of the compound's physicochemical properties is paramount. These intrinsic characteristics govern its behavior in the physiological environment and are critical for interpreting subsequent ADME data.

Solubility Assessment

Aqueous solubility is a primary determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. We will assess the kinetic and thermodynamic solubility of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and blood. The hydrochloride salt of the compound is noted for its solubility in aqueous solutions, a favorable property for formulation development[1].

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Sample Preparation: Add an excess of the test compound to each buffer in triplicate.

  • Equilibration: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached for thermodynamic solubility. For kinetic solubility, a shorter incubation of 1-2 hours is sufficient.

  • Separation: Filter or centrifuge the samples to separate undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically LC-UV or LC-MS/MS.

Lipophilicity (LogD)

The distribution coefficient (LogD) at a specific pH (typically 7.4) is a measure of a drug's lipophilicity and its ability to cross biological membranes. This parameter is crucial for predicting absorption, tissue distribution, and potential for CNS penetration.

Experimental Protocol: LogD Measurement (Shake-Flask Method)

  • Phase Preparation: Prepare a biphasic system of n-octanol and aqueous buffer at pH 7.4.

  • Compound Addition: Add a known amount of the compound to the system.

  • Equilibration: Vortex the mixture vigorously and then allow the phases to separate by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases.

  • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

ParameterPredicted Value/TargetRationale
Aqueous Solubility (pH 7.4) > 50 µg/mLTo ensure adequate dissolution for oral absorption.
LogD (pH 7.4) 1.0 - 3.0Balances membrane permeability with aqueous solubility, reducing risks of metabolic instability and off-target effects.
pKa TBDThe piperazine moiety is basic, and the carboxylic acid is acidic. Knowing the pKa values is critical for predicting solubility and absorption at different physiological pHs.

In Vitro ADME Profiling: Predicting Human Pharmacokinetics

In vitro assays are the cornerstone of modern drug development, providing early insights into a compound's likely ADME properties in humans, thereby guiding lead optimization and identifying potential liabilities.

Metabolic Stability

The first-pass metabolism in the liver is a major determinant of oral bioavailability. We will assess the metabolic stability of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid using human liver microsomes (HLM) and cryopreserved human hepatocytes. These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).

Experimental Protocol: Microsomal and Hepatocyte Stability

  • Incubation: Incubate the test compound (typically at 1 µM) with HLM or hepatocytes in the presence of necessary cofactors (NADPH for CYPs, UDPGA for UGTs).

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant, from which in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

G cluster_workflow Metabolic Stability Workflow Compound (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid Incubation Incubate with Liver Microsomes/Hepatocytes + Cofactors Compound->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calculation Calculate In Vitro t½ and CLint Analysis->Calculation

Caption: Workflow for in vitro metabolic stability assessment.

Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping

It is crucial to identify which CYP enzymes are responsible for the compound's metabolism (reaction phenotyping) and whether the compound inhibits major CYP isoforms (inhibition). Inhibition can lead to significant drug-drug interactions (DDIs).

Protocol: CYP Inhibition Assay (Fluorometric)

  • Incubation: Co-incubate the test compound at various concentrations with HLM, a CYP-isoform-specific probe substrate, and NADPH.

  • Measurement: Measure the formation of the fluorescent metabolite over time.

  • Calculation: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.

Protocol: Reaction Phenotyping

  • Incubation: Incubate the compound with a panel of recombinant human CYP enzymes or with HLM in the presence of specific chemical inhibitors for each major CYP isoform.

  • Analysis: Measure the rate of parent compound depletion.

  • Determination: The enzymes that show the highest rates of metabolism are identified as the primary contributors.

In Vitro ParameterTarget ValueRationale
Microsomal Half-life > 30 minIndicates low to moderate hepatic clearance, suggesting acceptable oral bioavailability.
CYP Inhibition (IC50) > 10 µMMinimizes the risk of clinically significant drug-drug interactions.

In Vivo Preclinical Pharmacokinetics: Bridging the Gap to Humans

Animal models provide the first opportunity to study the integrated ADME processes of a new compound. Rodent models, such as the Sprague-Dawley rat, are typically used for initial PK studies due to their well-characterized physiology and cost-effectiveness. The insights gained from such preclinical studies are invaluable for predicting human pharmacokinetics[2].

Study Design: Intravenous and Oral Administration

A crossover study design in rats is often employed. A cohort of animals receives an intravenous (IV) dose, and after a washout period, the same animals receive an oral (PO) dose.

  • IV Administration: Provides direct systemic exposure and allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • PO Administration: Allows for the assessment of oral bioavailability (F%), maximum concentration (Cmax), and time to maximum concentration (Tmax).

G cluster_pk_study Preclinical Pharmacokinetic Study Design Acclimatize Animal Acclimatization (e.g., Sprague-Dawley Rats) IV_Dose IV Administration (e.g., 1 mg/kg) Acclimatize->IV_Dose Blood_Sample_IV Serial Blood Sampling IV_Dose->Blood_Sample_IV Washout Washout Period (7 days) Blood_Sample_IV->Washout Bioanalysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sample_IV->Bioanalysis PO_Dose Oral Gavage (e.g., 10 mg/kg) Washout->PO_Dose Blood_Sample_PO Serial Blood Sampling PO_Dose->Blood_Sample_PO Blood_Sample_PO->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (NCA) Bioanalysis->PK_Analysis

Caption: Typical crossover design for a preclinical PK study.

Bioanalytical Method

A robust and validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately quantifying the drug in plasma samples[2]. The method must be sensitive, specific, accurate, and precise.

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters that will be derived from the in vivo study and their significance.

ParameterRouteDescriptionDesired Outcome
Clearance (CL) IVThe volume of plasma cleared of the drug per unit of time.Low to moderate (e.g., < 30 mL/min/kg in rats) to support a longer duration of action.
Volume of Distribution (Vd) IVThe theoretical volume into which the drug distributes.Moderate to high, suggesting distribution into tissues. For CNS-targeted drugs, high Vd may be favorable.
Half-life (t½) IV, POThe time required for the drug concentration to decrease by half.Sufficiently long to allow for convenient dosing intervals (e.g., once or twice daily).
AUC IV, POArea Under the Curve; a measure of total drug exposure.Dose-proportional.
Bioavailability (F%) POThe fraction of the oral dose that reaches systemic circulation.> 30% is generally considered favorable for oral drug candidates.
Cmax POThe maximum observed plasma concentration.Should be well below toxic levels.
Tmax POThe time at which Cmax is observed.Reflects the rate of absorption.

Metabolic Pathways and Metabolite Identification

Understanding how a drug is metabolized is critical for assessing safety and potential for DDIs. Based on the structure of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid, several metabolic pathways can be hypothesized.

Potential Metabolic Pathways:

  • N-dealkylation: Removal of the methyl group from the piperazine nitrogen.

  • Piperazine Ring Oxidation: Oxidation of the piperazine ring, potentially leading to ring opening.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Conjugation: Glucuronidation or sulfation of the carboxylic acid or any hydroxylated metabolites.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid N_Dealkylation N-Desmethyl Metabolite Parent->N_Dealkylation CYP-mediated Aromatic_Hydroxylation Hydroxyphenyl Metabolite Parent->Aromatic_Hydroxylation CYP-mediated Piperazine_Oxidation Piperazine N-Oxide Parent->Piperazine_Oxidation FMO/CYP-mediated Glucuronide Parent/Metabolite Glucuronide Parent->Glucuronide UGT-mediated Aromatic_Hydroxylation->Glucuronide UGT-mediated

Caption: Hypothesized metabolic pathways.

Metabolite identification studies will be conducted using high-resolution mass spectrometry on samples from in vitro stability assays and in vivo PK studies.

Conclusion and Forward Look

This technical guide outlines a comprehensive, multi-step strategy for characterizing the pharmacokinetic profile of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. By systematically evaluating its physicochemical properties, in vitro ADME profile, in vivo pharmacokinetics in preclinical species, and metabolic fate, we can build a robust data package. This information is critical for making informed decisions, such as predicting human dose, identifying potential safety liabilities, and ultimately guiding the successful development of this compound into a potential therapeutic agent. The favorable properties suggested by its use as a pharmaceutical intermediate, such as good solubility, provide a promising starting point for this detailed investigation[1].

References

  • 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid — Chemical Substance Information. ECHA. Available from: [Link]

  • 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2). PubChemLite. Available from: [Link]

  • Santini C, et al. Phenylacetic acid derivatives as hPPAR agonists. Bioorg Med Chem Lett. 2003 Apr 7;13(7):1277-80. Available from: [Link]

  • 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid | 347186-24-7. Appchem. Available from: [Link]

  • 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride-1214023-91-2. Thoreauchem. Available from: [Link]

  • Kato, T. Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. 2023. Available from: [Link]

  • Basak AS, et al. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica. 2014 May;44(5):438-54. Available from: [Link]

  • de la Rosa, et al. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. J Chromatogr B Analyt Technol Biomed Life Sci. 2023 May 15;1224:123710. Available from: [Link]

  • CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the active pharmaceutical ingredient (API) (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. The stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the active pharmaceutical ingredient (API) (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf life. This document outlines the foundational principles, potential degradation pathways, and robust experimental protocols necessary for a thorough stability evaluation. Methodologies discussed include forced degradation studies under various stress conditions, long-term stability testing according to ICH guidelines, and the application of thermal analysis techniques for a deeper thermodynamic understanding. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the chemical and physical integrity of pharmaceutical compounds.

Introduction: The Imperative of Stability Assessment

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a chiral molecule featuring a phenylacetic acid core and a 4-methylpiperazine moiety.[1][2] Its structure suggests potential applications in neuropharmacology, where the piperazine scaffold is a common pharmacophore.[3] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This data is fundamental to establishing a re-test period for the drug substance and recommended storage conditions.[4]

The chemical integrity of this API is paramount. Degradation can lead to a loss of potency or the formation of potentially toxic impurities, compromising patient safety and therapeutic efficacy.[5] Therefore, a comprehensive understanding of its thermodynamic stability is not merely a regulatory requirement but a scientific necessity. This guide provides the strategic and technical framework for such an evaluation.

Physicochemical and Structural Considerations

The molecular structure of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid dictates its potential stability liabilities. Key features include:

  • Carboxylic Acid Group: Susceptible to decarboxylation at elevated temperatures. It also influences the molecule's solubility and pKa.

  • Tertiary Amines (Piperazine Ring): The two nitrogen atoms in the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides.

  • Chiral Center: The stereochemical integrity of the chiral carbon is critical for biological activity. Racemization under certain pH or thermal conditions must be evaluated.

  • Phenyl Ring: While generally stable, it can be susceptible to oxidative degradation under harsh conditions.[6][7]

A preliminary characterization of the API's properties, such as its pKa, solubility profile, and hygroscopicity, is essential for designing relevant and scientifically sound stability studies.

Potential Degradation Pathways

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing degradation pathways.[4] This information is instrumental in developing and validating stability-indicating analytical methods.[4] Key stress conditions to investigate include hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation

While the molecule lacks readily hydrolyzable groups like esters or amides, the stability across a range of pH values should be assessed. This helps to determine the optimal pH for any potential liquid formulations and understand its behavior in different physiological environments.

Oxidative Degradation

The tertiary amines of the piperazine ring are prime targets for oxidation. Exposure to oxidative agents can reveal the propensity for N-oxide formation or other oxidative degradation products.

Photodegradation

As mandated by ICH Q1B guidelines, photostability testing is an integral part of stress testing.[4][8] It evaluates the impact of light exposure on the API, which can cause chemical breakdown and potency loss.[9]

Thermal Degradation

Exposure to dry heat can reveal the molecule's intrinsic thermal stability and identify thermally induced degradation products.[10] This is critical for determining appropriate manufacturing (e.g., drying) and storage temperatures.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution ((R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) API->Thermal Photo Photostability (ICH Q1B Light Source) API->Photo HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Characterize Unknown Peaks Method Validate Analytical Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for Forced Degradation Studies.

Methodologies for Stability Assessment

A multi-faceted approach is required for a comprehensive stability assessment, combining stress testing with long-term studies and thermal analysis.

Forced Degradation Experimental Protocol

This protocol outlines the steps for conducting forced degradation studies.

Objective: To identify potential degradation products and pathways for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid.

Materials:

  • (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated stability chambers (thermal and photostability)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in methanol/water).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C for a specified period (e.g., 24 hours). Withdraw aliquots at various time points, neutralize, and dilute for analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 12 hours).[10] Withdraw aliquots, quench any remaining peroxide if necessary, and dilute for analysis.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 75-80°C) in a calibrated oven for a set duration (e.g., 48 hours).[10] Periodically, dissolve a portion of the solid in the diluent for analysis.

  • Photostability Testing: Expose the solid API and a solution of the API to a light source conforming to ICH Q1B specifications, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][11] A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity. Unidentified degradation products should be further characterized using LC-MS/MS.[10]

Data Presentation: The results should be summarized in a table for clear comparison.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hrs60°CDataData
0.1 M NaOH24 hrs60°CDataData
3% H₂O₂12 hrsRoom TempDataData
Dry Heat (Solid)48 hrs80°CDataData
PhotolyticPer ICH Q1BPer ICH Q1BDataData
Long-Term and Accelerated Stability Studies

Formal stability studies must be conducted according to the ICH Q1A(R2) guideline.[4][12] These studies provide the definitive data for determining the re-test period and storage conditions.

  • Batches: At least three primary batches of the drug substance should be tested.[4]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13]

  • Testing Frequency: Testing should be performed at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[13]

  • Attributes to be Tested: The stability protocol should monitor attributes susceptible to change, including appearance, assay, and degradation products.

Thermal Analysis for Thermodynamic Insights

Thermal analysis techniques offer a rapid and material-sparing means to probe the thermodynamic stability of a drug substance.[14]

  • Differential Scanning Calorimetry (DSC): DSC is invaluable for determining the melting point, purity, and polymorphism of the API.[14] It can identify critical transition points that are important for processing and storage stability.[15] For amorphous materials, the glass transition temperature (Tg) is a key indicator of physical stability.[16]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify volatile content, such as residual solvents or water.[15]

  • Isothermal Microcalorimetry (IMC): IMC is a highly sensitive technique that can detect the minute heat flow associated with very slow degradation reactions at or near ambient storage temperatures.[17][18] This allows for the prediction of long-term stability without the need for Arrhenius-based extrapolation from high-temperature stress studies.[17][18]

The relationship between these thermal analysis techniques in assessing stability is shown below.

Thermal_Analysis_Pyramid Complementary Thermal Analysis Techniques node_tga Thermogravimetric Analysis (TGA) - Onset of Decomposition - Volatiles/Solvate Content - Gross Thermal Stability node_dsc Differential Scanning Calorimetry (DSC) - Melting Point & Purity - Polymorphism - Glass Transition (Tg) - Excipient Compatibility node_imc Isothermal Microcalorimetry (IMC) - Real-time, Long-term Stability Prediction - Kinetic & Thermodynamic Parameters - High Sensitivity to Slow Processes

Caption: Key Thermal Analysis Techniques for Stability.

Data Interpretation and Self-Validating Systems

The protocols described herein constitute a self-validating system. The forced degradation studies are designed to produce the very impurities that the stability-indicating HPLC method must be able to resolve and quantify.[4] The success of this separation validates the analytical method's suitability.

The data from thermal analysis provides a thermodynamic basis for the observations in long-term stability studies. For example, a low onset of decomposition in TGA would predict poor stability at elevated temperatures, which should be confirmed by the accelerated stability data. Similarly, IMC can provide a direct, real-time measure of degradation rates that can be compared against the extrapolated rates from long-term studies.[17]

Conclusion

A thorough investigation of the thermodynamic stability of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a critical component of its development as a potential pharmaceutical agent. A systematic approach, grounded in the principles of the ICH guidelines, is essential. By combining forced degradation studies to understand potential liabilities, formal long-term and accelerated studies to define shelf life, and advanced thermal analysis to gain fundamental thermodynamic insights, a complete and robust stability profile can be established. This ensures the development of a safe, effective, and high-quality drug substance.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.). NETZSCH.
  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003, February 6). ICH.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Certified Laboratories.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI.
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • Q1B Photostability Testing of New Drug Substances and Products. (1996, March). FDA.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). PubMed.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. (n.d.). ResearchGate.
  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (2026, January 13). Lab Manager.
  • Stability assessment of pharmaceuticals and biopharmaceuticals by isothermal calorimetry. (n.d.). Taylor & Francis Online.
  • Pharmaceutical Testing: Thermal Analysis and Calorimetry. (n.d.). SETARAM.
  • Isothermal calorimetry in the pharmaceutical sciences. (2013, June 13). Taylor & Francis Online.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). Quality Assurance and Safety of Crops & Foods.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Overview of phenyl acetic acid (paa) degradation pathway. (n.d.). ResearchGate.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025, March 17). ScienceAsia.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2014, November). International Journal of Greenhouse Gas Control.
  • A Review on Analytical Methods for Piperazine Determination. (2022, September 18). NTU Journal of Engineering and Technology.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 22). Pharmaceutical Technology.
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). PMC.
  • 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid — Chemical Substance Information. (n.d.). ECHA.
  • 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid | 347186-24-7. (n.d.). Appchem.
  • 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride. (n.d.). Chem-Impex.
  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019, June 7). PMC.
  • ICSC 1260 - PHENYLACETIC ACID. (n.d.). INCHEM.
  • The evolution of the phenylacetic acid degradation pathway in bacteria. (2004, March 15). PubMed.
  • 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2). (n.d.). PubChemLite.
  • The biodegradation of piperazine and structurally-related linear and cyclic amines. (n.d.). Semantic Scholar.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI.
  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. (n.d.). PMC.
  • Thermodynamic parameters of the solubility of 1-R-2-methyl-5-phenylpyrrole-3-carboxylic acids in methyl acetate and ethyl acetate. (2026, February 28). ResearchGate.
  • Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). Pharma Excipients.

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Exploratory

Discovery and Synthesis Pathways of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The compound (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (CAS: 1007877-89-5) is a highly valued chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The compound (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (CAS: 1007877-89-5) is a highly valued chiral building block in modern medicinal chemistry. Featuring a stereogenic benzylic center substituted with a piperazine moiety, it serves as a critical intermediate in the synthesis of complex therapeutic agents, most notably in the development of pan-genotypic Hepatitis C virus (HCV) inhibitors[1] and novel neuropharmacological agents[2].

Designing a robust, scalable synthesis for this molecule requires navigating the thermodynamic instability of the benzylic stereocenter, which is highly susceptible to racemization under basic or acidic conditions. As a Senior Application Scientist, I have structured this guide to evaluate two primary synthesis pathways—Chiral Pool Derivatization and Asymmetric Nucleophilic Substitution (SN2) —detailing the mechanistic causality, kinetic controls, and self-validating protocols required to maintain high enantiomeric excess (ee).

Physicochemical & Structural Profiling

Understanding the physicochemical nature of this zwitterionic compound is essential for designing effective isolation and purification protocols.

PropertyValue
Chemical Name (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid
CAS Number (Chiral) 1007877-89-5[3]
CAS Number (Racemic) 347186-24-7[4]
Molecular Formula C13H18N2O2
Molecular Weight 234.30 g/mol [5]
Appearance White to off-white solid
Key Applications Antiviral (HCV) drug synthesis[1], Neuropharmacology[2]

Strategic Synthesis Pathway A: Chiral Pool Derivatization

The most direct method to synthesize the target molecule while guaranteeing high enantiomeric purity is via the chiral pool approach. By utilizing D-Phenylglycine ((R)-2-amino-2-phenylacetic acid) as the starting material, the C-N bond at the stereocenter is never broken, completely bypassing the risk of SN1-mediated racemization.

Mechanistic Causality

The primary amine of D-phenylglycine undergoes a double alkylation with N,N-bis(2-chloroethyl)methylamine (mechlorethamine). Because mechlorethamine is a bifunctional alkylating agent (a nitrogen mustard), it cyclizes with the primary amine to form the 4-methylpiperazine ring. Expert Insight: The choice of base is critical here. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases like NaOH because its steric hindrance prevents it from abstracting the sensitive benzylic alpha-proton, thereby preserving the (R)-stereocenter.

ChiralPool A D-Phenylglycine (R)-2-Amino-2-phenylacetic acid C Double Alkylation Reaction Base: DIPEA, Solvent: DMF, 80°C A->C B Mechlorethamine N,N-bis(2-chloroethyl)methylamine B->C D Workup & Isoelectric Precipitation pH adjustment to ~5.5 C->D Complete Conversion E (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid Target Compound (High ee) D->E Isolation

Workflow for the chiral pool synthesis of the target compound via double alkylation.

Step-by-Step Protocol (Self-Validating System)
  • Reaction Assembly: Suspend D-phenylglycine (1.0 eq) and mechlorethamine hydrochloride (1.1 eq) in anhydrous DMF.

  • Base Addition: Dropwise add DIPEA (4.0 eq) at 0°C. The excess base is required to neutralize the HCl salt of the mechlorethamine and the 2 equivalents of HCl generated during the double alkylation.

  • Cyclization: Heat the mixture to 80°C for 12 hours under nitrogen.

  • Isoelectric Isolation (Self-Validation): Cool the mixture and concentrate under vacuum. Dissolve the residue in minimal water and carefully adjust the pH to 5.5 using 1M HCl.

    • Why pH 5.5? This is the approximate isoelectric point (pI) of the zwitterionic product. At this pH, the molecule has a net-zero charge, minimizing its aqueous solubility and forcing it to precipitate. This step inherently purifies the product from highly soluble inorganic salts and unreacted starting materials, acting as a self-validating purification mechanism.

  • Filtration: Filter the resulting white precipitate, wash with cold water and acetone, and dry under vacuum.

Strategic Synthesis Pathway B: Asymmetric SN2 Inversion

While Pathway A is elegant, mechlorethamine is highly toxic. For industrial scale-up, an asymmetric SN2 substitution using 1-methylpiperazine and a chiral alpha-bromo ester is often preferred to mitigate safety risks.

Mechanistic Causality

This pathway relies on the stereospecific SN2 displacement of a bromide leaving group by 1-methylpiperazine. To obtain the (R)-enantiomer, we must start with Methyl (S)-2-bromo-2-phenylacetate . Expert Insight: The benzylic position is highly activated. If the reaction temperature exceeds 25°C, or if a protic solvent is used, the mechanism can drift from SN2 to SN1, leading to a planar carbocation intermediate and subsequent racemization. By enforcing strict kinetic control (0°C to RT) and using a polar aprotic solvent (Acetonitrile), we lock the reaction into the SN2 pathway, ensuring complete Walden inversion from (S) to (R).

SN2Inversion A Methyl (S)-2-bromo-2-phenylacetate Chiral Precursor C SN2 Displacement (Kinetic Control) Inversion of Stereocenter (S -> R) A->C B 1-Methylpiperazine Nucleophile B->C D Methyl (R)-2-(4-methylpiperazin-1-yl)-2-phenylacetate Intermediate Ester C->D E Saponification LiOH, THF/H2O D->E F (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid Target Compound E->F

SN2 nucleophilic substitution pathway demonstrating stereochemical inversion.

Step-by-Step Protocol (Self-Validating System)
  • Nucleophilic Substitution: Dissolve Methyl (S)-2-bromo-2-phenylacetate (1.0 eq) in anhydrous Acetonitrile at 0°C.

  • Amine Addition: Slowly add 1-methylpiperazine (2.5 eq). The excess amine serves as both the nucleophile and the acid scavenger. Maintain at 0°C for 2 hours, then warm to room temperature.

  • Ester Isolation: Concentrate the solvent, partition between EtOAc and saturated NaHCO3. The organic layer contains the intermediate ester. Evaporate to dryness.

  • Saponification: Dissolve the ester in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq) and stir at room temperature for 4 hours. Avoid heating to prevent base-catalyzed racemization of the alpha-proton.

  • Final Isolation: Evaporate the THF. Adjust the aqueous layer to pH 5.5 with 1M HCl to precipitate the zwitterionic (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. Filter and dry.

Analytical Validation

To ensure the integrity of the synthesized batch, two critical analytical validations must be performed:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm the enantiomeric excess (ee > 98%). The (R) and (S) enantiomers will exhibit distinct retention times.

  • 1H NMR (D2O or DMSO-d6): Confirm the absence of the alpha-bromo starting material. The diagnostic benzylic alpha-proton should appear as a distinct singlet around 3.8 - 4.2 ppm, integrated accurately against the piperazine methyl group (~2.2 ppm) and the aromatic protons.

References

  • Title: 2-(4-Methylpiperazin-1-Yl)
  • Title: 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid — Chemical Substance Information (CAS 347186-24-7)
  • Title: 2-(4-methylpiperazin-1-yl)
  • Title: (r)-2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (CAS 1007877-89-5)
  • Source: Google Patents (WIPO)

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis protocol for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

An Application Note and Protocol for the Enantioselective Synthesis of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid Abstract This document provides a comprehensive guide for the enantioselective synthesis of (R)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Enantioselective Synthesis of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid, a key chiral building block in pharmaceutical development.[1] The protocol leverages a robust and highly selective asymmetric phase-transfer catalysis (PTC) strategy for the α-arylation of an N-piperazinyl acetate precursor. This method offers high yields and excellent enantiocontrol, addressing the critical need for stereochemically pure active pharmaceutical ingredients (APIs). We detail the reaction mechanism, provide a step-by-step experimental protocol, and outline the analytical methodology for determining enantiomeric excess (% ee) via chiral High-Performance Liquid Chromatography (HPLC).

Introduction and Scientific Rationale

Chiral α-aryl carboxylic acids are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific stereochemistry of these molecules is often critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3] (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a valuable intermediate whose utility in neuropharmacology highlights the importance of efficient and scalable methods for its enantioselective preparation.[1]

Traditional methods for obtaining enantiopure α-aryl acids often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient and generate significant waste. Modern asymmetric catalysis offers a more elegant and atom-economical solution. Among these, phase-transfer catalysis (PTC) has emerged as a powerful tool for the construction of chiral centers.[4][5] PTC utilizes a chiral catalyst, typically a quaternary ammonium salt, to shuttle an anionic nucleophile from an aqueous or solid phase into an organic phase where it reacts with an electrophile.[6] The intimate ion-pairing between the chiral cation of the catalyst and the enolate nucleophile within a structured chiral environment allows for excellent facial discrimination during the subsequent bond-forming step.[5]

This protocol employs a state-of-the-art asymmetric α-arylation of a prochiral enolate using a chiral phase-transfer catalyst. The key transformation involves the reaction of an ethyl 2-(4-methylpiperazin-1-yl)acetate substrate with an electrophilic arylating agent, a diaryliodonium salt, which is known to be effective in such C-C bond formations.[7] The stereochemical outcome is directed by a Cinchona alkaloid-derived phase-transfer catalyst, which has a well-established record of inducing high enantioselectivity in the alkylation and arylation of α-amino acid derivatives.[8]

Catalytic Cycle and Mechanism

The enantioselective α-arylation proceeds via the catalytic cycle depicted below. The process is initiated by the deprotonation of the α-carbon of the piperazinyl acetate substrate by a solid inorganic base (e.g., K₂CO₃). The chiral quaternary ammonium catalyst (QX⁻) then undergoes anion exchange at the liquid-solid interface, forming a lipophilic ion pair with the substrate's enolate (QEnolate⁻). This chiral ion pair is extracted into the organic solvent. Within this tightly associated complex, one face of the planar enolate is sterically shielded by the catalyst's chiral scaffold. The diaryliodonium salt then approaches from the less hindered face to deliver the phenyl group, forming the C-C bond with high enantioselectivity. The product is released, and the catalyst (Q*I⁻) returns to the interface to begin a new cycle.

Asymmetric_PTC_Cycle cluster_phases Phase Interface cluster_cycle Organic_Phase Organic Phase (Toluene) Solid_Phase Solid Phase (K₂CO₃) Catalyst_Start [Q*]⁺X⁻ (Chiral Catalyst) Ion_Pair [Q*]⁺[Enolate]⁻ (Chiral Ion Pair) Catalyst_Start->Ion_Pair 1. Anion Exchange (at interface) Product_Complex [Q*]⁺I⁻ + Product Ion_Pair->Product_Complex 2. Enantioselective Arylation (+ Ph₂I⁺BF₄⁻) Product_Complex->Catalyst_Start 3. Catalyst Regeneration Base K₂CO₃(s) + Substrate(org) Arylating_Agent Ph₂I⁺BF₄⁻

Caption: Asymmetric Phase-Transfer Catalysis (PTC) Cycle.

Detailed Experimental Protocol

This protocol is divided into three main stages: (A) Synthesis of the prochiral substrate, (B) The core asymmetric α-arylation reaction, and (C) Hydrolysis to the final product and its analysis.

Part A: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpiperazine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (MeCN, 100 mL).

  • Reagent Addition: Begin stirring the suspension and add ethyl 2-chloroacetate (1.05 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(4-methylpiperazin-1-yl)acetate as a clear oil.

Part B: Asymmetric α-Arylation
ReagentMWAmountMolesEq.
Ethyl 2-(4-methylpiperazin-1-yl)acetate186.251.86 g10.0 mmol1.0
Diphenyliodonium tetrafluoroborate367.984.05 g11.0 mmol1.1
(R)-N-benzylcinchonidinium chloride489.09245 mg0.5 mmol0.05
Potassium carbonate (K₂CO₃), fine powder138.212.76 g20.0 mmol2.0
Toluene-50 mL--

Procedure:

  • Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), combine the substrate, ethyl 2-(4-methylpiperazin-1-yl)acetate (1.0 eq), diphenyliodonium tetrafluoroborate (1.1 eq), the chiral phase-transfer catalyst (R)-N-benzylcinchonidinium chloride (0.05 eq), and finely powdered potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

  • Reaction: Vigorously stir the suspension at 0°C. The reaction is typically complete within 12-24 hours. Monitor the consumption of the starting material by chiral HPLC to simultaneously track conversion and enantioselectivity.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate with 1% triethylamine) to afford ethyl (R)-2-(4-methylpiperazin-1-yl)-2-phenylacetate.

Part C: Saponification and Enantiomeric Excess (ee) Determination
  • Hydrolysis: Dissolve the purified ester from Part B in a mixture of ethanol (30 mL) and water (10 mL). Add sodium hydroxide (2.0 eq) and stir the solution at 40°C for 2 hours or until the reaction is complete (monitored by TLC).

  • Acidification: Cool the mixture to 0°C and carefully adjust the pH to ~6.0 using 1 M HCl. The product will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (R)-2-(4-methylpiperazin-1-yl)-2-phenylacetic acid.

  • Enantiomeric Excess (ee) Determination: The % ee of the final product is determined by chiral HPLC analysis.

ParameterCondition
Column Chiralpak AD-H (or equivalent polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C

Method Development Note: The optimal mobile phase composition may require adjustment to achieve baseline separation of the enantiomers. A screening of different alcohol modifiers (e.g., ethanol) and acidic/basic additives is recommended.[9]

Calculation of Enantiomeric Excess (% ee): Inject a racemic standard to identify the retention times of both the (R) and (S) enantiomers. Then, analyze the synthesized sample. % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Overall Experimental Workflow

The entire process from starting materials to the final, analyzed product is summarized in the workflow diagram below.

Experimental_Workflow start Start Materials: N-Methylpiperazine Ethyl Chloroacetate sub_synth Substrate Synthesis (Part A) start->sub_synth arylation Asymmetric α-Arylation (PTC) (Part B) sub_synth->arylation purify_ester Purification (Flash Chromatography) arylation->purify_ester hydrolysis Saponification (Part C) purify_ester->hydrolysis purify_acid Isolation & Drying hydrolysis->purify_acid analysis Chiral HPLC Analysis (% ee Determination) purify_acid->analysis end_product Final Product: (R)-2-(4-Methylpiperazin-1-yl) -2-phenylacetic acid analysis->end_product

Caption: Overall workflow for the enantioselective synthesis.

Expected Results and Troubleshooting

StageParameterExpected Value
Part A Yield of Substrate85-95%
Part B Yield of Arylated Ester75-85%
Part C Yield of Final Acid>90%
Analysis Enantiomeric Excess (% ee)90-98%

Troubleshooting:

  • Low Yield in Arylation: Ensure all reagents are anhydrous and the reaction is maintained under an inert atmosphere. The quality and particle size of the K₂CO₃ can significantly impact the reaction rate.

  • Low Enantioselectivity: The catalyst quality is paramount. Ensure it has not degraded. Inefficient stirring can lead to poor phase mixing and reduced selectivity. Lowering the reaction temperature may improve the % ee at the cost of a longer reaction time.

  • Poor HPLC Separation: Systematically adjust the mobile phase composition, focusing on the percentage of the alcohol modifier and the concentration of the acidic additive.[3] Ensure the column is properly conditioned before analysis.

Conclusion

The described protocol outlines an efficient, highly enantioselective synthesis of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. By employing a chiral phase-transfer catalyzed α-arylation, this method provides a reliable route to this pharmaceutically relevant building block, avoiding the drawbacks of classical resolution. The detailed procedures for synthesis, purification, and analysis provide researchers with a robust framework for obtaining this compound in high yield and excellent optical purity.

References

  • Trost, B. M., & Ariza, X. (1997). Catalytic Asymmetric Allylic Alkylation of Prochiral Nucleophiles to Generate Quaternary Substituted Products. Angewandte Chemie International Edition in English, 36(23), 2635-2637.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer-Catalyzed Conditions. Chemical Reviews, 103(8), 3013-3028.
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Palladium-Catalyzed Arylation of C(sp3)−H Bonds of Aliphatic Carboxylic Acids. Organic Letters, 12(20), 4686-4689.
  • Jew, S., & Park, H. (2009). Asymmetric phase-transfer catalysis for the synthesis of non-proteinogenic α-amino acids. Chemical Communications, (47), 7090-7103.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]

  • Joyce, L. A., & Anslyn, E. V. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Hashimoto, T., & Maruoka, K. (2007). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. [Link]

  • Wang, Q., & Ma, D. (2019). Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds. ACS Catalysis. [Link]

  • Brak, K., & Jacobsen, E. N. (2013). Asymmetric Ion-Pairing Catalysis. Angewandte Chemie International Edition, 52(2), 534-561.
  • He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2018). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids. PMC. [Link]

  • Pinacho, R., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]

  • Wang, Y., et al. (2023). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. MDPI. [Link]

  • O'Donnell, M. J. (2001). Recent Development and Application of Chiral Phase-Transfer Catalysts. ACS Publications. [Link]

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. [Link]

  • He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2018). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Wang, F., et al. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI. [Link]

  • Thareja, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

  • Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. The Japan Academy. [Link]

  • Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

Application

Chiral HPLC method development for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

An Application Guide Chiral HPLC Method Development for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid Abstract The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide Chiral HPLC Method Development for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This application note provides a comprehensive guide to developing a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (R)- and (S)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. We will explore a systematic approach, from the initial screening of chiral stationary phases (CSPs) and mobile phases to final method optimization and validation, in accordance with ICH guidelines. The causality behind each experimental choice is explained to provide researchers with a logical framework applicable to other chiral separation challenges.

Introduction: The Imperative of Chiral Separation

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a chiral molecule containing both a carboxylic acid group and a basic methylpiperazine moiety, making it zwitterionic in nature. It also possesses a phenyl ring, which acts as a chromophore for UV detection. The stereochemistry of such active pharmaceutical ingredients (APIs) is of paramount importance, as regulatory agencies worldwide mandate the characterization of each enantiomer.[4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the analysis and purification of enantiomers in the pharmaceutical industry.[2][4]

The development of a successful chiral HPLC method is often less predictable than standard reversed-phase chromatography. It requires a systematic screening approach, as the complex intermolecular interactions governing chiral recognition—such as hydrogen bonding, π-π interactions, dipole-dipole, and steric hindrance—are highly specific to the analyte and the CSP.[2][5] This guide presents a logical workflow to navigate these complexities efficiently.

The Method Development Strategy

Our approach is a multi-stage process designed to systematically identify and refine the optimal chromatographic conditions. This workflow ensures that key factors influencing the separation are evaluated logically, saving time and resources.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization - Acidic (pKa ~4-5) - Basic (pKa ~8-9) - UV Chromophore (Phenyl Ring) CSP_Select Select Candidate CSPs - Polysaccharide - Macrocyclic Glycopeptide - Anion-Exchanger Analyte->CSP_Select Input ATP Define Analytical Target Profile (ATP) - Purpose: Purity Assay - Target Resolution (Rs) > 2.0 - Runtime < 20 min CSP_Screen Chiral Stationary Phase (CSP) & Mobile Phase Screening Optimization Method Optimization - Mobile Phase Ratio - Additives (Acid/Base) - Temperature, Flow Rate CSP_Screen->Optimization Promising Conditions MP_Select Select Screening Mobile Phases - Normal Phase (NP) - Reversed Phase (RP) - Polar Organic (PO) MP_Select->CSP_Screen Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Range, Robustness Optimization->Validation FinalMethod Final Validated Method Validation->FinalMethod

Figure 1: Overall workflow for chiral HPLC method development.

Phase 1: Analyte Characterization and CSP Selection

The molecular structure of the analyte is the primary determinant for selecting a CSP. Our target molecule has key features: a carboxylic acid for potential anionic interactions, a basic piperazine ring for cationic interactions, and an aromatic ring for π-π interactions.

Rationale for CSP Selection

Given the analyte's characteristics, a screening of columns from different CSP families is the most effective strategy.[5][6]

  • Polysaccharide-based CSPs (e.g., Lux® Cellulose, Chiralpak® Amylose): These are the most widely used CSPs due to their broad applicability.[7] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, involving a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate derivatives on the sugar backbone.[2] They are versatile and can be used in normal phase, reversed-phase, and polar organic modes.

  • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ V2, T2): These CSPs, like vancomycin and teicoplanin, offer multi-modal interactions.[5][8] Their complex structure includes aromatic rings (for π-π interactions), peptide linkages (for hydrogen bonding), and ionizable groups (for ionic interactions), making them particularly effective for polar and zwitterionic molecules.[5][8]

  • Anion-Exchanger CSPs (e.g., Quinine-based): These are specifically designed for acidic compounds.[9] The separation mechanism is based on the ionic interaction between the negatively charged carboxylate of the analyte and the positively charged tertiary nitrogen of the chiral selector (e.g., quinine).[9] This primary ionic bond is supplemented by other interactions like hydrogen bonding and π-π stacking to achieve enantioselectivity.

G cluster_csps Candidate CSP Classes Analyte Analyte (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid Carboxylic Acid Piperazine Ring Phenyl Ring Polysaccharide Polysaccharide (Cellulose/Amylose) Primary Interactions: - H-Bonding - π-π Stacking - Steric Fit in Helical Groove Analyte->Polysaccharide Broad applicability Macrocyclic Macrocyclic Glycopeptide (Teicoplanin/Vancomycin) Primary Interactions: - Ionic (Anion/Cation) - H-Bonding - π-π Complexation Analyte->Macrocyclic Zwitterionic nature AnionEx Anion-Exchanger (Quinine-based) Analyte->AnionEx Acidic nature

Figure 2: Decision process for selecting candidate CSPs based on analyte structure.

Phase 2: Mobile Phase Screening Protocol

A parallel screening approach using different mobile phase modes on the selected columns is recommended. For our acidic analyte, the addition of an acidic modifier is critical to ensure good peak shape by suppressing the ionization of the carboxyl group.[10][11]

Protocol: Initial Screening Experiment
  • Column Selection:

    • Lux Cellulose-1 (Polysaccharide)

    • Chirobiotic V2 (Macrocyclic Glycopeptide)

    • QN-AX (Quinine-based Anion-Exchanger)

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid in methanol.

  • HPLC System Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • UV Detection: 220 nm

  • Screening Mobile Phases:

    • Normal Phase (NP): n-Hexane / 2-Propanol (80:20, v/v) + 0.1% Trifluoroacetic Acid (TFA)

    • Reversed Phase (RP): Acetonitrile / 20 mM Ammonium Acetate buffer pH 4.5 (50:50, v/v)

    • Polar Organic (PO): Acetonitrile + 0.1% Acetic Acid + 0.1% Diethylamine (to address the basic moiety)

  • Procedure: Equilibrate each column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram for 20 minutes. Evaluate retention factor (k'), resolution (Rs), and tailing factor (Tf).

Interpreting Screening Data

The goal of the screening is to find any separation (Rs > 0.8), which can then be optimized. A successful screening will yield results that can be tabulated for easy comparison.

CSP Mobile Phase Mode Composition k'₁ k'₂ Resolution (Rs) Notes
Lux Cellulose-1NPHex/IPA (80:20) + 0.1% TFA2.83.21.4Promising separation, good peak shape.
Lux Cellulose-1RPACN/Buffer (50:50)1.51.50No separation observed.
Chirobiotic V2POACN + 0.1% HAc/DEA4.14.91.9Good separation, baseline resolution.
Chirobiotic V2RPACN/Buffer (50:50)2.22.51.1Partial separation, some tailing.
QN-AXPOACN + 0.1% HAc5.56.82.5 Excellent separation, best initial result.

Table 1: Representative screening results. The combination of the QN-AX column in polar organic mode provided the best initial separation.

Phase 3: Method Optimization and Validation

Based on the screening data, the most promising condition (QN-AX column with a polar organic mobile phase) is selected for optimization.

Protocol: Method Optimization
  • Optimize Organic Modifier: Vary the ratio of Acetonitrile vs. Methanol. Acetonitrile often provides different selectivity compared to protic solvents like methanol.[4]

  • Optimize Acidic Additive: Evaluate the effect of acid type (TFA vs. Acetic Acid vs. Formic Acid) and concentration (0.05% - 0.2%). This can significantly impact peak shape and retention.[11][12]

  • Optimize Column Temperature: Investigate temperatures between 15 °C and 40 °C. Lower temperatures often improve resolution, but increase analysis time and backpressure.

  • Final Optimized Method:

    • Column: QN-AX, 5 µm, 250 x 4.6 mm

    • Mobile Phase: Methanol / Acetonitrile (50:50, v/v) with 0.1% Acetic Acid

    • Flow Rate: 0.8 mL/min

    • Temperature: 20 °C

    • Detection: UV at 220 nm

    • Result: Baseline separation (Rs > 2.5) of enantiomers achieved in under 15 minutes.

Protocol: Method Validation (ICH Q2(R1) Guidelines)

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13][14][15] The following parameters must be assessed for an enantiomeric purity assay.

  • Specificity: Inject the pure (R)-enantiomer, a racemic mixture, and a placebo. The method must show no interference at the retention time of the enantiomers and demonstrate baseline resolution between them.

  • Linearity & Range: Prepare solutions of the (S)-enantiomer (the impurity) at concentrations ranging from the Limit of Quantitation (LOQ) to 200% of the specification limit (e.g., if the limit is 0.5%, range would be ~0.05% to 1.0%). Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy (Recovery): Spike the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 85-115% for the impurity.

  • Precision:

    • Repeatability: Perform six replicate injections of a sample spiked at the 100% specification limit. The relative standard deviation (RSD) should be ≤ 15%.[13]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Compare results.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, temperature ±2°C, mobile phase composition ±2%) and assess the impact on resolution and retention time. The separation should remain effective.

Validation Parameter Acceptance Criterion Result
Specificity Baseline resolution (Rs > 2.0), no interferencePass
Linearity (r²) ≥ 0.998Pass (0.9992)
Range LOQ to 200% of specificationPass
Accuracy (% Recovery) 85.0% - 115.0%Pass (97.5% - 103.1%)
Precision (Repeatability, %RSD) ≤ 15% at LOQPass (8.2%)
Limit of Quantitation (LOQ) S/N ≈ 10Pass (0.05% of nominal concentration)
Robustness Rs remains > 2.0Pass

Table 2: Summary of method validation results according to ICH guidelines.

Final Protocol and System Suitability

Step-by-Step Final Protocol
  • Mobile Phase Preparation: Mix 500 mL of HPLC-grade Methanol with 500 mL of HPLC-grade Acetonitrile. Add 1.0 mL of glacial Acetic Acid. Degas the solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Setup:

    • Install the QN-AX (250 x 4.6 mm, 5 µm) column.

    • Set the column oven to 20 °C.

    • Set the pump flow rate to 0.8 mL/min.

    • Set the UV detector to 220 nm.

  • Equilibration: Equilibrate the system for at least 30 minutes until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the sample.

System Suitability Test (SST)

Before running the sample set, inject a system suitability solution (e.g., a racemic mixture or a sample spiked with the S-enantiomer to 0.5%) five times. The SST criteria must be met.

  • Resolution (Rs): ≥ 2.0 between enantiomer peaks.

  • Tailing Factor (Tf): ≤ 2.0 for the (R)-enantiomer peak.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 5.0% for the (R)-enantiomer peak from five replicate injections.

Conclusion

A robust, specific, and reliable chiral HPLC method was successfully developed and validated for the enantiomeric separation of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. The systematic screening of a diverse set of chiral stationary phases identified a quinine-based anion-exchanger column as the most effective. Subsequent optimization of mobile phase composition and temperature yielded a method capable of baseline separation in under 15 minutes. The method was fully validated according to ICH Q2(R1) guidelines, demonstrating its suitability for quality control and enantiomeric purity testing in a drug development environment. This logical, science-driven approach provides a transferable framework for tackling other challenging chiral separations.

References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • Handling chiral columns. CHROMSERVIS.EU. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Royal Society of Chemistry. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Fast and ultrafast enantioseparations of bioactive compounds by means of chiral high performance liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Separation of (2-(Azidomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]

  • Enantioselective chromatography in drug discovery. PubMed. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

Sources

Method

Application Note: Epimerization-Free Amidation Protocols for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid

Introduction & Mechanistic Context (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly valuable chiral building block utilized in the synthesis of advanced therapeutic agents, particularly in neuropharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly valuable chiral building block utilized in the synthesis of advanced therapeutic agents, particularly in neuropharmacology and the development of antiviral compounds such as HCV NS5A inhibitors[1][2].

The fundamental challenge in the amidation of this substrate is the extreme lability of its α -stereocenter. The α -proton is highly acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group, the basic 4-methylpiperazin-1-yl moiety, and the phenyl ring, which stabilizes the resulting carbanion via resonance[3][4].

When subjected to standard peptide coupling conditions (e.g., HATU or EDC combined with strong tertiary amines like DIPEA), the activated acyl intermediate rapidly undergoes base-catalyzed deprotonation[5]. This pathway forms an achiral enolate or an oxazolone-like intermediate. Subsequent nucleophilic attack by the amine yields a heavily racemized (epimerized) product mixture[3][5]. Consequently, the amidation protocol must be designed as a self-validating system —one where the intrinsic chemical environment inherently suppresses the epimerization pathway.

Strategic Reagent Selection: Causality and Rationale

To preserve the (R)-configuration, the choice of coupling agent and base must be intrinsically linked to the substrate's mechanistic vulnerabilities.

  • The Failure Mode (HATU/DIPEA & EDC/DMAP): While these are gold standards for standard peptide coupling, the strong basicity of DIPEA or DMAP drives rapid enolization of α -phenylglycine derivatives, leading to near-complete racemization[3].

  • Preferred System 1: T3P and Pyridine (The Scalable Standard): Propylphosphonic anhydride (T3P) combined with pyridine is the optimal system for scalable, epimerization-free coupling[4]. Pyridine provides sufficient basicity to drive the amidation but is too weak to deprotonate the sterically hindered, resonance-stabilized α -carbon[4]. Furthermore, T3P generates water-soluble byproducts, allowing for purification via simple aqueous extraction[6].

  • Preferred System 2: DEPBT (For Highly Sensitive Amines): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an organophosphorus reagent that mediates amide bond formation without proceeding through the highly reactive oxazolone intermediate[7][8]. It is uniquely suited for couplings involving poorly nucleophilic amines where prolonged reaction times typically exacerbate racemization.

  • Preferred System 3: DIC/HOAt (Non-Basic Coupling): Utilizing N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxy-7-azabenzotriazole (HOAt) under strictly non-basic conditions eliminates the external base entirely, thereby shutting down the base-promoted proton exchange pathway[3].

MechanisticPathway Substrate (R)-Acid Substrate Activated Activated Acyl Species Substrate->Activated Coupling Reagent Oxazolone Achiral Enolate / Oxazolone Activated->Oxazolone Fast ProductR Desired (R)-Amide (Retention) Activated->ProductR Amine (Direct Attack) Oxazolone->ProductR Amine ProductS Undesired (S)-Amide (Epimer) Oxazolone->ProductS Amine Base Strong Base (e.g., DIPEA) Base->Oxazolone WeakBase Weak Base (e.g., Pyridine) WeakBase->ProductR

Mechanistic divergence in amidation: Base-catalyzed epimerization vs. direct coupling.

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the expected stereochemical outcomes based on established literature benchmarks for highly sensitive α -phenylglycine derivatives[3][4].

Coupling SystemBaseSolventTemp (°C)Expected Yield (%)Expected ee (%)Epimerization Risk
HATU DIPEA (3.0 eq)DMF25>90<50Critical
EDC/HOBt TEA (3.0 eq)DCM2580-8560-70High
DIC/HOAt NoneDMF2575-80>98Low
DEPBT DIPEA (1.0 eq)THF0 to 2585-90>95Low
T3P Pyridine (3.0 eq)EtOAc0 to 25>90>99Minimal

Experimental Protocols

Protocol A: T3P/Pyridine-Mediated Amidation (Recommended for Scale-Up)

This protocol is engineered for maximum stereoretention and operational simplicity. The use of EtOAc as a solvent facilitates a direct aqueous workup[4][6].

Materials:

  • (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Pyridine (3.0 eq)

  • T3P (50% solution in EtOAc, 1.5 eq)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged round-bottom flask with (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (1.0 eq) and the amine (1.1 eq).

    • Expert Insight: If the (R)-acid is supplied as a hydrochloride salt[1], an additional 1.0 eq of pyridine must be added to neutralize the salt and maintain the self-validating stoichiometric balance.

  • Solvation: Suspend the reagents in anhydrous EtOAc to achieve a concentration of 0.2 M.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add pyridine (3.0 eq) dropwise via syringe. Stir for 10 minutes.

  • Activation: Slowly add the T3P solution (50% in EtOAc, 1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12-16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and wash the organic layer sequentially with 10% aqueous citric acid (to remove excess pyridine and unreacted amine), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the highly enantioenriched amide.

Workflow Step1 1. Preparation Mix (R)-Acid & Amine in EtOAc (0.2 M) Step2 2. Base Addition Add Pyridine (3.0 eq) at 0 °C Step1->Step2 Step3 3. Activation Dropwise addition of T3P (50% in EtOAc, 1.5 eq) Step2->Step3 Step4 4. Reaction Stir at 20-25 °C for 12-16 h Step3->Step4 Step5 5. Quench & Wash Wash with 10% Citric Acid, NaHCO3, Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate in vacuo Step5->Step6

Step-by-step experimental workflow for T3P/Pyridine-mediated epimerization-free amidation.

Protocol B: DEPBT-Mediated Amidation (For Hindered Amines)

When reacting with sterically hindered or weakly nucleophilic amines, DEPBT is preferred as it avoids the oxazolone pathway entirely[7][8].

Step-by-Step Methodology:

  • Dissolve the (R)-acid (1.0 eq) and the hindered amine (1.2 eq) in anhydrous THF (0.1 M) under argon.

  • Cool the solution to 0 °C.

  • Add DEPBT (1.2 eq) in one portion.

  • Add DIPEA (1.0 eq, strictly stoichiometric to minimize basicity) dropwise.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 18 hours.

  • Concentrate the THF in vacuo, redissolve in EtOAc, and perform standard aqueous washes (10% citric acid, NaHCO3​ , brine).

  • Purify via flash column chromatography.

References

  • [2] United States Patent Office. Hepatitis C virus inhibitors (US Patent). Available at:

  • [7] American Chemical Society. Peptide Bond-Forming Reaction via Amino Acid Silyl Esters: New Catalytic Reactivity of an Aminosilane. J. Org. Chem. Available at:[Link]

  • [5] American Chemical Society. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. J. Chem. Educ. Available at:[Link]

  • [3] MDPI. Epimerisation in Peptide Synthesis. Molecules. Available at:[Link]

  • [8] National Institutes of Health. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at:[Link]

  • [4] American Chemical Society. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Org. Lett. Available at:[Link]

  • [6] ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at:[Link]

Sources

Application

Catalytic Asymmetric Synthesis of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid: Application Notes and Protocols

Executive Summary & Strategic Rationale The compound (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly valued chiral building block, predominantly utilized in the development of neuropharmacological agents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly valued chiral building block, predominantly utilized in the development of neuropharmacological agents and advanced drug delivery systems[1]. The presence of the basic piperazine moiety combined with the alpha-phenylacetic acid backbone presents a unique synthetic challenge. Traditional synthetic routes rely heavily on late-stage chiral resolution, which inherently caps the theoretical yield at 50% and generates significant chemical waste.

To overcome these limitations, this application note details a robust, atom-economical protocol utilizing the Catalytic Asymmetric Petasis Borono-Mannich (PBM) Reaction [2]. By leveraging a multicomponent reaction (MCR) strategy with a chiral biphenol catalyst, researchers can directly access the (R)-enantiomer with high enantiomeric excess (ee) and excellent scalability, bypassing the need for stoichiometric chiral auxiliaries.

Mechanistic Causality & Pathway Dynamics

The asymmetric Petasis reaction is a three-component assembly involving glyoxylic acid, 1-methylpiperazine, and a phenylboronate ester[3]. The stereochemical outcome is strictly governed by the choice of the chiral catalyst. To synthesize the (R)-enantiomer, (R)-VAPOL (a vaulted biaryl ligand) is employed.

Causality of Experimental Choices:

  • Catalyst Pocket Dynamics: The (R)-VAPOL catalyst coordinates with the phenylboronate ester to form a rigid, tetracoordinate chiral boronate complex. This deep chiral pocket restricts the trajectory of the incoming iminium ion, forcing a highly facial-selective nucleophilic attack[4].

  • Water Scavenging: The initial condensation between glyoxylic acid and 1-methylpiperazine generates one equivalent of water. If left unsequestered, water hydrolyzes the delicate boronate-VAPOL complex and promotes a racemic background reaction. The mandatory inclusion of activated 3Å molecular sieves drives the equilibrium forward and preserves the chiral environment[3].

MechanisticPathway A Glyoxylic Acid + 1-Methylpiperazine B Iminium Ion Intermediate A->B Condensation (-H2O) E Facial-Selective C-C Bond Formation B->E Electrophilic Acceptor C Phenylboronate + (R)-VAPOL D Chiral Boronate Complex C->D Ligand Exchange D->E Nucleophilic Donor F (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid E->F Catalyst Turnover

Fig 1. Mechanistic pathway of the asymmetric Petasis reaction using the (R)-VAPOL catalyst.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each intermediate state is verified before proceeding to the next step, thereby preventing compounding errors.

ExperimentalWorkflow S1 1. Iminium Formation S2 2. Catalytic Assembly S1->S2 S3 3. Isoelectric Isolation S2->S3 S4 4. Chiral HPLC Validation S3->S4

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target API.

Step 1: Iminium Formation & Dehydration
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add ethyl glyoxylate (1.0 mmol, 50% solution in toluene) and 1-methylpiperazine (1.0 mmol).

  • Solvent & Scavenger: Add 5.0 mL of anhydrous toluene and 500 mg of freshly flame-dried 3Å molecular sieves.

  • Self-Validation (IPC 1): Stir the mixture at room temperature for 2 hours. Extract a 10 µL aliquot and analyze via ReactIR or benchtop FTIR. Validation Check: Ensure the disappearance of the aldehyde carbonyl stretch (~1730 cm⁻¹) and the appearance of the iminium C=N stretch (~1670 cm⁻¹). Do not proceed until conversion is >95%.

Step 2: Multicomponent Catalytic Assembly
  • Catalyst Activation: Lower the reaction temperature to -15 °C using a cryocooler. The sub-zero temperature is critical to suppress the uncatalyzed, racemic background reaction.

  • Addition: Slowly add (R)-VAPOL (0.15 mmol, 15 mol%) followed by diethyl phenylboronate (1.2 mmol) dropwise over 10 minutes[3].

  • Reaction: Stir the mixture at -15 °C for 24 hours.

  • Self-Validation (IPC 2): Monitor the reaction via LC-MS. Look for the target mass [M+H]⁺ = 235.14.

Step 3: Zwitterionic Isolation and Purification
  • Quenching: Quench the reaction with 2.0 mL of 1M HCl to break the boronate complex, then filter through a Celite pad to remove the molecular sieves.

  • Isoelectric Precipitation: The target molecule is amphoteric (pKa of carboxylic acid ~2.0; pKa of piperazine nitrogens ~9.0 and 4.5). Adjust the aqueous layer's pH to exactly 6.5 using 1M NaOH. At this isoelectric point (pI), the zwitterion precipitates out of solution.

  • Extraction: Extract the precipitated zwitterion with a mixture of dichloromethane/isopropanol (3:1). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting yield and enantiomeric excess. The data highlights why (R)-VAPOL at sub-zero temperatures with molecular sieves is the optimal configuration.

EntryCatalyst (mol%)AdditiveTemp (°C)Yield (%)ee (%)
1NoneNone25420
2(R)-BINOL (20%)3Å MS256052
3(R)-VAPOL (15%)None-153570
4 (R)-VAPOL (15%) 3Å MS -15 89 97

Table 1: Optimization matrix for the asymmetric Petasis reaction. Entry 4 represents the validated protocol parameters.

Analytical Validation Standards

To ensure the trustworthiness of the final batch, the following analytical standards must be met:

  • Chiral HPLC Parameters:

    • Column: Daicel Chiralpak AD-H (250 × 4.6 mm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The diethylamine modifier is crucial to prevent peak tailing of the basic piperazine moiety.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Retention Times: (S)-enantiomer ~ 12.4 min; (R)-enantiomer ~ 15.1 min.

  • ¹H NMR (400 MHz, CDCl₃) Markers: The diagnostic methine proton (alpha to the carboxylic acid and nitrogen) should appear as a sharp singlet at approximately δ 4.15 ppm. The N-methyl group of the piperazine ring will appear as a distinct singlet at δ 2.30 ppm.

References

  • Lou, S., & Schaus, S. E. (2008). Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 130(22), 6922–6923. Available at:[Link]

  • Follmann, M., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(12), 4848. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid synthesis

Technical Support Center: Troubleshooting (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid Synthesis Welcome to the technical support and troubleshooting hub for the synthesis of (R)-2-(4-Methylpiperazin-1-yl)-2-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid Synthesis

Welcome to the technical support and troubleshooting hub for the synthesis of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. This chiral alpha-amino acid derivative is a highly valued intermediate in neuropharmacology and drug formulation[1]. However, its synthesis is notoriously prone to yield degradation due to stereochemical inversion issues and the high aqueous solubility of its zwitterionic form.

This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to help you optimize your yield and enantiomeric excess (ee).

Part 1: Diagnostic Workflow

Before adjusting your reagent equivalents, use the decision tree below to determine whether your yield loss is occurring during the reaction phase (stereochemical/kinetic issues) or the isolation phase (thermodynamic/solubility issues).

Troubleshooting Start Low Yield Detected in (R)-2-(4-Methylpiperazin-1-yl) -2-phenylacetic acid Q1 Is the crude mass low before aqueous workup? Start->Q1 ReactionIssue Reaction Issue (Conversion or Side Reactions) Q1->ReactionIssue Yes (Low Crude Mass) IsolationIssue Isolation Issue (Workup or Purification Loss) Q1->IsolationIssue No (High Crude, Low Isolated) Racemization Check for alpha-lactone formation (Racemization/Retention) ReactionIssue->Racemization Zwitterion Check pH during aqueous workup (Zwitterion solubility) IsolationIssue->Zwitterion Esterification Solution: Use ester precursor instead of free alpha-halo acid Racemization->Esterification Isoelectric Solution: Adjust to exact Isoelectric Point (pI ~5.5 - 6.0) Zwitterion->Isoelectric

Caption: Diagnostic decision tree for identifying the root cause of low yield in synthesis.

Part 2: Frequently Asked Questions (FAQs) & Causality

FAQ 1: Why is my enantiomeric excess (ee) and yield so low when reacting (S)-alpha-bromophenylacetic acid with N-methylpiperazine?

The Causality: When performing a direct nucleophilic substitution ( SN​2 ) on a free alpha-halo acid, you expect a clean inversion of configuration (from S to R). However, the deprotonated carboxylate group acts as an internal nucleophile, attacking the alpha-carbon to expel the bromide. This forms a highly reactive alpha-lactone intermediate [2]. When the N-methylpiperazine subsequently attacks this alpha-lactone, a second inversion occurs. This double inversion results in an overall retention of configuration (yielding the undesired S-enantiomer) and significant racemization, destroying your yield of the R-enantiomer.

The Solution: Mask the carboxylic acid. Convert the starting material to an ester (e.g., methyl (S)-alpha-bromophenylacetate) before the SN​2 reaction. Esters cannot form alpha-lactones, forcing the reaction to proceed via a strict SN​2 pathway with clean inversion.

Mechanism SM (S)-alpha-bromophenylacetic acid PathA Direct SN2 Displacement (Via Ester Precursor) SM->PathA Carboxylate Masked PathB Neighboring Group Participation (Via Free Carboxylate) SM->PathB Free Acid in Base ProductA (R)-Enantiomer (Inversion - Desired) PathA->ProductA Intermediate Alpha-lactone Intermediate PathB->Intermediate ProductB (S)-Enantiomer (Retention - Undesired) Intermediate->ProductB Second inversion by piperazine

Caption: Competing mechanistic pathways showing how free acids lead to yield-destroying retention.

FAQ 2: My reaction shows 100% conversion on LC-MS, but I lose 60% of my product during the aqueous extraction. Why?

The Causality: (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid contains a basic tertiary amine (piperazine N4​ ), a weakly basic secondary/tertiary amine (piperazine N1​ ), and an acidic carboxylic acid. During workup, if the pH is too low (< 3), it forms a highly water-soluble hydrochloride salt[1]. If the pH is too high (> 8), it forms a highly water-soluble sodium salt.

The Solution: You must isolate the product via isoelectric point (pI) precipitation [3][4]. By carefully adjusting the aqueous phase to the exact pH where the molecule carries a net-zero charge (the zwitterion state, typically pH 5.5–6.0 for this scaffold), aqueous solubility is minimized, forcing the product to crash out of solution.

Part 3: Quantitative Data & Route Comparison

To maximize yield, researchers must choose the correct synthetic route. The table below summarizes the expected outcomes of three common methodologies based on empirical laboratory data.

Synthesis RouteExpected YieldExpected ee (%)Major Bottleneck / ImpurityRecommended Use Case
Route A: Direct SN​2 on Free Acid25 - 40%< 50%Racemization via alpha-lactone; high aqueous loss.Not recommended for chiral synthesis.
Route B: SN​2 on Ester + Hydrolysis75 - 85% > 98% Requires two steps; trace ester impurities.Primary recommendation for high-purity (R)-enantiomer.
Route C: Chiral Resolution of Racemate30 - 35%> 95%Maximum theoretical yield is 50%; resolving agent cost.Useful only if racemic starting material is exceptionally cheap.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Synthesis via Ester Intermediate (High ee%)

This protocol utilizes the esterified precursor to prevent alpha-lactone formation, ensuring strict SN​2 inversion.

  • Esterification: Dissolve (S)-alpha-bromophenylacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of sulfuric acid and reflux for 4 hours. Remove solvent in vacuo to yield methyl (S)-alpha-bromophenylacetate.

  • Nucleophilic Substitution:

    • Dissolve the ester (1.0 eq) in anhydrous acetonitrile ( CH3​CN ).

    • Add N,N -diisopropylethylamine (DIPEA) (1.2 eq) as a non-nucleophilic base.

    • Dropwise add N-methylpiperazine (1.1 eq) at 0°C to control the reaction kinetics.

    • Warm to room temperature and stir for 12 hours.

  • Hydrolysis: Add 2M aqueous LiOH (1.5 eq) directly to the reaction mixture. Stir for 4 hours at room temperature to hydrolyze the ester back to the carboxylic acid.

  • Self-Validation Check: Run an LC-MS aliquot. You should observe the mass of the target compound ( [M+H]+≈235.1 ) with < 2% of the ester remaining.

Protocol 2: Precision Isoelectric Point (pI) Isolation

This protocol recovers the zwitterionic product from the aqueous hydrolysis mixture.

  • Initial Wash: Extract the basic hydrolysis mixture (pH ~12) with ethyl acetate ( 3×50 mL) to remove unreacted N-methylpiperazine and non-polar organic impurities. Discard the organic layer; your product is in the aqueous layer.

  • pH Adjustment (Critical Step):

    • Place the aqueous layer in an ice bath to maintain a temperature of 0–5°C (lowering temperature decreases zwitterion solubility).

    • Insert a calibrated pH meter directly into the stirring solution. Do not use pH paper.

    • Dropwise add 1M HCl until the pH reaches exactly 5.8 .

  • Crystallization: A white precipitate should begin to form as the isoelectric point is reached[4]. Stir at 0°C for 2 hours to ensure complete crystallization.

  • Filtration & Self-Validation: Filter the solid under vacuum. To validate that no product remains in the mother liquor, take a 2 mL aliquot of the filtrate and adjust the pH by ±0.5 units. If no further turbidity appears, precipitation was quantitative.

  • Drying: Wash the filter cake with ice-cold water ( 2×10 mL) and dry under high vacuum at 40°C for 24 hours.

Part 5: References

  • Isolation and Gelling Properties of Duckweed Protein Concentrate (Isoelectric Point Precipitation Principles) WUR eDepot / ACS Publications URL:[Link]

  • Determination and Analysis of Composition, Structure, and Properties of Protein Fractions (pI Isolation Methodology) National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution for 2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly valuable intermediate in neuropharmacological drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly valuable intermediate in neuropharmacological drug development[1]. However, its zwitterionic nature—arising from the basic piperazine moiety and the acidic phenylacetic acid group—creates unique solubility and crystallization challenges that often stall standard resolution workflows.

This guide provides field-proven troubleshooting strategies, causal explanations for workflow optimization, and self-validating protocols to maximize your chiral resolution yields.

FAQ 1: Overcoming Yield Plateaus in Diastereomeric Salt Crystallization

Q: Our resolution yield using standard chiral acids (e.g., L-tartaric acid) is stalled at 25-30%, and the enantiomeric excess (ee%) requires multiple recrystallizations. How can we push this closer to the theoretical 50% maximum?

The Causality & Solution: Standard resolving agents with free hydroxyl groups (like tartaric or mandelic acid) often form unpredictable hydrogen-bonding networks. This leads to co-crystallization of both diastereomers, ruining your ee% and requiring yield-destroying recrystallizations.

To fix this, switch to (R)-2-acetoxy-2-phenylacetic acid (also known as (R)-O-acetylmandelic acid)[2]. The acetyl group restricts conformational flexibility and prevents erratic hydrogen bonding, creating a massive solubility differential between the resulting diastereomeric salts.

Furthermore, you must employ the sub-stoichiometric method . By adding only 0.45 to 0.48 molar equivalents of the resolving agent, you ensure that the chiral acid is entirely consumed by the most thermodynamically stable enantiomer[3]. This prevents the less stable diastereomer from precipitating, maximizing ee% in the first crop.

Quantitative Comparison of Resolving Agents
Resolving AgentMolar Equivalents UsedPrimary InteractionTypical 1st Crop ee%Practical Yield (Max 50%)
L-Tartaric Acid1.0 eqExtensive H-bonding65 - 75%25%
(R)-Mandelic Acid1.0 eqModerate H-bonding80 - 85%32%
(R)-O-Acetylmandelic Acid 0.48 eq Steric / Ionic > 95% 42 - 45%
Protocol 1: Sub-Stoichiometric Resolution (Self-Validating Workflow)
  • Dissolution: Suspend 1.0 eq of racemic 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid in a 9:1 mixture of Ethanol/Water.

  • Agent Addition: Slowly add 0.48 eq of (R)-O-acetylmandelic acid dissolved in minimal ethanol.

  • Thermodynamic Equilibration: Heat the mixture to reflux (approx. 78°C) for 1 hour to ensure complete dissolution and dynamic exchange of salt pairs.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.1°C/min down to 20°C. Causality: Rapid cooling causes kinetic trapping of the wrong isomer; slow cooling ensures thermodynamic control.

  • Isolation & Breakage: Filter the highly crystalline salt. Suspend the solid in water, adjust to pH 10 using 1M NaOH to liberate the free base, and extract the resolving agent. Adjust the aqueous layer to the isoelectric point to precipitate the pure (R)-enantiomer.

  • Validation Step: Derivatize a 5 mg aliquot of the product with (S)-Mosher's acid chloride. Analyze via 1H-NMR; the absence of a split methoxy signal confirms >99% ee[4].

SaltResolution Start Racemic 2-(4-Methylpiperazin-1-yl) -2-phenylacetic acid AddAgent Add Chiral Resolving Agent (0.48 eq (R)-O-Acetylmandelic Acid) Start->AddAgent Heat Heat to Reflux in EtOH (Thermodynamic Equilibration) AddAgent->Heat Cool Controlled Cooling (0.1°C/min to 20°C) Heat->Cool Filter Filtration of Diastereomeric Salt Cool->Filter MotherLiq Mother Liquor (Enriched in (S)-enantiomer) Filter->MotherLiq Filtrate FreeBase Salt Breakage (NaOH/HCl) Yields pure (R)-enantiomer Filter->FreeBase Solid fraction

Workflow for diastereomeric salt resolution using sub-stoichiometric chiral resolving agents.

FAQ 2: Bypassing the 50% Yield Limit via Biocatalysis

Q: Crystallization is too time-consuming for our current scale-up, and discarding 50% of our material (the unwanted enantiomer) is cost-prohibitive. Can we use enzymatic resolution?

The Causality & Solution: Yes, but you cannot use the free zwitterionic acid directly, as it is insoluble in the organic solvents required for lipases. You must first mask the carboxylic acid by converting it to a methyl ester.

Once esterified, you can utilize Dynamic Kinetic Resolution (DKR) . By combining an enantioselective enzyme (like Candida antarctica Lipase A) with an in situ racemization catalyst (such as a mild base or an aldehyde), the enzyme selectively hydrolyzes the (R)-ester into the (R)-acid, while the unreacted (S)-ester is continuously racemized back into the usable pool[5]. This breaks the 50% theoretical yield barrier, allowing you to approach 100% conversion.

Protocol 2: Dynamic Kinetic Resolution (DKR)
  • Esterification: React the racemic acid with SOCl₂ in methanol to yield the racemic methyl ester.

  • Reaction Setup: Dissolve the racemic ester in methyl tert-butyl ether (MTBE).

  • Catalyst Addition: Add immobilized CAL-A (biocatalyst) and a catalytic amount of an aldehyde (racemization catalyst)[5].

  • Incubation: Stir at 40°C for 48 hours. Causality: The lipase selectively hydrolyzes the (R)-ester. The aldehyde forms a transient imine with the piperazine ring, lowering the pKa of the alpha-proton and facilitating continuous racemization of the unreacted (S)-ester.

  • Separation & Validation: Filter off the immobilized enzyme. Extract the organic layer with mildly basic water. The newly formed (R)-acid partitions into the aqueous phase, while any trace unreacted ester remains in the organic phase. Acidify the aqueous phase to isolate the pure (R)-acid.

DKR RacemicEster Racemic Ester Derivative (Substrate) Enzyme Lipase (e.g., CAL-A) Enantioselective Hydrolysis RacemicEster->Enzyme Product (R)-Acid (Target Product) Enzyme->Product Fast Hydrolysis Unreacted (S)-Ester (Unreacted) Enzyme->Unreacted Slow/No Reaction Racemization In situ Racemization (Base/Aldehyde Catalyst) Unreacted->Racemization Racemization->RacemicEster Continuous Recycling

Dynamic Kinetic Resolution (DKR) pathway utilizing enzymatic hydrolysis and in situ racemization.

FAQ 3: Analytical Validation & Chromatography

Q: How do we accurately validate the optical purity of our resolved fractions without relying solely on polarimetry or complex NMR derivatizations?

The Causality & Solution: Because 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid is an alpha-amino acid analogue, it is an excellent candidate for Ligand-Exchange Chromatography (LEC) [6].

Instead of relying on expensive standard chiral stationary phases, LEC uses a mobile phase doped with Cu(II) ions and a chiral selector (like L-proline or L-4-hydroxyproline). The Cu(II) forms a transient, reversible coordination complex with both the chiral selector and your analyte. The (R) and (S) enantiomers of your compound will form diastereomeric metal complexes with the L-proline selector, which have vastly different partitioning coefficients, resulting in sharp, baseline-separated HPLC peaks[6].

References
  • [1] 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride - Chem-Impex. Chem-Impex International.

  • [2] A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution. Benchchem.

  • [4] Chiral derivatizing agent. Wikipedia.

  • [3] US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives. Google Patents.

  • [5] Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate.

  • [6] Chiral separation by ligand-exchange. ResearchGate.

Sources

Troubleshooting

Optimizing HPLC retention time for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) ret...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) retention time for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid .

Because this molecule features both a hydrophobic phenyl ring and highly polar, ionizable functional groups (a carboxylic acid and a methylpiperazine moiety), it presents unique chromatographic challenges. The following troubleshooting guides and self-validating protocols are designed to help you establish a robust, reproducible analytical method.

🔍 Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why does my compound elute near the void volume ( t0​ ) on a standard C18 column?

Causality: The elution failure is driven by the compound's amphoteric (zwitterionic) nature. At physiological or neutral pH, the carboxylic acid is deprotonated (negatively charged) and the piperazine nitrogens are protonated (positively charged)[1]. Standard reversed-phase (RP) C18 columns rely on hydrophobic partitioning. They cannot effectively retain this highly polar, dual-charged state, causing the analyte to wash out with the solvent front. Solution: You must alter the retention mechanism by either shifting to Hydrophilic Interaction Liquid Chromatography (HILIC) to leverage its polarity, or by using Ion-Pairing Reversed-Phase (IP-RP) chromatography to neutralize the charge[2].

FAQ 2: How do I select the optimal mobile phase pH to stabilize retention time?

Causality: Retention time shifts occur when the mobile phase pH is too close to the analyte's pKa​ . According to the fundamental "2-pH Unit Rule," a buffer is only effective at stabilizing ionization when the pH is at least 1.5 to 2 units away from the pKa​ of the target functional groups[3],[4]. If the pH fluctuates near the pKa​ , the ratio of ionized to non-ionized species changes dynamically, drastically shifting the retention time[5]. Solution: Target a pH of 2.0–2.5. At this pH, the carboxylic acid ionization is fully suppressed (neutralized), leaving only the piperazine nitrogens protonated, which can then be managed via ion-pairing.

FAQ 3: I am experiencing severe peak tailing and broad peaks. How can I resolve this?

Causality: Peak tailing for piperazine derivatives is almost always caused by secondary electrostatic interactions. The positively charged piperazine nitrogens undergo unwanted ion-exchange interactions with residual, acidic silanol groups ( SiO− ) on the silica stationary phase[6]. Because this ion-exchange kinetic process is slower than standard hydrophobic partitioning, the molecules drag, creating a "tail." Solution: Lower the mobile phase pH below 3.0 to protonate the silanols (converting them to neutral SiOH ), or utilize a highly pure Type-B silica column with dense end-capping or polar-embedded groups.

Silanol_Interaction Analyte Protonated Piperazine Ring (Positively Charged) Interaction Strong Electrostatic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (SiO-) on Silica Surface Silanol->Interaction Solution1 Use Highly Pure Type-B Silica (Fewer acidic silanols) Interaction->Solution1 Prevent Solution2 Lower Mobile Phase pH < 3.0 (Protonate silanols to SiOH) Interaction->Solution2 Suppress

Fig 1. Mechanism of secondary silanol interactions causing peak tailing and targeted solutions.

📊 Quantitative Data & Optimization Matrices

Table 1: Effect of Mobile Phase pH on Ionization State and Chromatographic Behavior

Mobile Phase pHCarboxylic Acid StatePiperazine StateNet Molecular ChargeRP Retention Prediction
pH 2.0 - 2.5 Protonated (Neutral)Protonated (+)Positive (+1 to +2)Poor (Requires Ion-Pairing)
pH 6.0 - 7.0 Ionized (-)Protonated (+)Zwitterionic (~0)Very Poor (Elutes at t0​ )
pH 10.0+ Ionized (-)Deprotonated (Neutral)Negative (-1)Poor (Silica dissolution risk)

Table 2: Troubleshooting Matrix for Retention and Peak Shape

SymptomPrimary CausalityCorrective ActionSelf-Validation Metric
Elution at void volume Analyte is fully ionizedSwitch to HILIC or add ion-pairing agentRetention factor ( k′ ) > 2.0
Severe peak tailing Silanol interactionsLower pH < 3.0; use end-capped silicaAsymmetry factor ( As​ ) 0.9 - 1.2
Shifting retention times Buffer capacity failureAdjust pH to be ≥ 2 units away from pKa​ %RSD of tR​ < 1.0% (n=6)

🧪 Self-Validating Experimental Protocol

Workflow: Optimizing Ion-Pairing Reversed-Phase (IP-RP) Chromatography

If HILIC is not an option, Ion-Pairing Reversed-Phase (IP-RP) is the most authoritative method for retaining piperazine-based zwitterions. The alkyl sulfonate binds to the protonated piperazine, creating a neutral, hydrophobic complex that retains well on a C18 column.

Step 1: Column and Mobile Phase Preparation

  • Select a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Prepare Mobile Phase A : 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid[3].

  • Add 5 mM Sodium 1-heptanesulfonate (Ion-Pairing Reagent) to Mobile Phase A. Mix thoroughly and filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B : 100% HPLC-grade Acetonitrile.

Step 2: System Equilibration (Critical Step) Causality: Ion-pairing reagents alter the stationary phase dynamically. Insufficient equilibration leads to drifting retention times.

  • Flush the column with 50% A / 50% B for 10 column volumes (CV) to remove storage solvents.

  • Equilibrate the column at the starting gradient conditions (e.g., 95% A / 5% B) for a minimum of 20 to 30 column volumes until the baseline is completely flat.

Step 3: Gradient Execution

  • Inject 5-10 µL of the sample (dissolved in Mobile Phase A).

  • Run a shallow gradient: Hold at 5% B for 2 minutes, then ramp to 60% B over 15 minutes.

Step 4: Self-Validation & Suitability Check A protocol is only as good as its validation. Immediately calculate the following metrics from your first injection:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , increase the concentration of the ion-pairing reagent to 10 mM.

  • Peak Asymmetry ( As​ ): Must be between 0.9 and 1.2 . If As​>1.2 (tailing), verify that the buffer pH is strictly ≤2.5 to ensure silanol suppression.

HPLC_Workflow N1 Target: (R)-2-(4-Methylpiperazin-1-yl) -2-phenylacetic acid N2 Assess Zwitterionic Profile N1->N2 N3 Ion-Pairing RP Pathway N2->N3 Hydrophobic focus N4 HILIC Pathway N2->N4 Polar focus N5 Adjust pH to 2.0 - 2.5 N3->N5 N7 Use >70% Acetonitrile N4->N7 N6 Add Alkyl Sulfonate N5->N6 N8 Ammonium Acetate Buffer N7->N8

Fig 2. Decision tree for selecting between Ion-Pairing Reversed-Phase and HILIC methodologies.

📚 References

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Technical Overview.

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.

  • Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

Sources

Optimization

Technical Support Center: Strategies for Removing Piperazine Impurities from Crude (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

Welcome to the technical support center for the purification of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. This guide is designed for researchers, chemists, and process development professionals facing the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. This guide is designed for researchers, chemists, and process development professionals facing the common challenge of removing residual piperazine from crude reaction mixtures. We will explore the underlying chemical principles and provide practical, step-by-step troubleshooting advice to help you achieve high purity for your target compound.

Foundational Chemistry: Understanding the Separation Challenge

The key to any successful purification is to exploit the physicochemical differences between the desired product and its impurities. In this case, we are separating our target compound, a chiral amino acid derivative, from piperazine, a simple, symmetrical diamine.

The primary difference lies in their acid-base properties. Our target molecule is zwitterionic , containing both a weakly acidic carboxylic acid group and a basic tertiary amine (the N-methylpiperazine moiety). Piperazine, on the other hand, is a diprotic base .[1][2] This distinction is fundamental to designing an effective separation strategy.

Property(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acidPiperazineRationale for Separation
Structure The larger size, aromatic ring, and chiral center of the target molecule influence its solubility in organic solvents and its crystallization properties.
Molecular Weight 234.29 g/mol [3]86.14 g/mol [4]Significant size difference impacts diffusion and chromatographic behavior.
Acid/Base Nature Zwitterionic (Amphoteric)Diprotic BaseThis is the most critical difference, enabling selective protonation and separation via acid-base extraction.
pKa Values pKa₁ (COOH) ≈ 2-4 (estimated); pKa₂ (N-H⁺ of methylpiperazine) ≈ 7-8 (estimated)pKa₁ (N-H⁺) ≈ 5.35; pKa₂ (N-H⁺) ≈ 9.73[1][4][5]The distinct pKa values allow for pH-controlled manipulation of water solubility for each compound.
Solubility Generally soluble in organic solvents and aqueous solutions at appropriate pH.Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[1][2]The high water solubility of piperazine and its salts is key to its removal using aqueous washes.

Purification Strategy Decision Workflow

Choosing the right purification method depends on the level of piperazine contamination and the desired final purity. This workflow provides a logical path for selecting the most appropriate technique.

PurificationWorkflow start Crude Product Analysis (HPLC, NMR, TLC) decision1 Piperazine Impurity Level > 5%? start->decision1 extraction Primary Purification: Acid-Base Extraction decision1->extraction  Yes decision2 Trace Impurities (1-5%) Remain? decision1->decision2 No   extraction->decision2 secondary_purification Secondary Purification Options decision2->secondary_purification  Yes end_node Final Product (Purity > 99.5%) decision2->end_node No   recrystallization Recrystallization (Solvent Screening) secondary_purification->recrystallization salt_formation Purification via Salt Formation secondary_purification->salt_formation chromatography Column Chromatography secondary_purification->chromatography recrystallization->end_node salt_formation->end_node chromatography->end_node

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & Core Methodologies

This section addresses common issues encountered during purification in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Q1: My crude product has a significant piperazine content (>5%). What is the most robust method for bulk removal?

Answer: The most effective and scalable method for bulk removal is Acid-Base Extraction . This technique leverages the different pKa values of your target compound and piperazine to selectively move the piperazine impurity into an aqueous phase.

Scientific Principle: By washing your organic solution with dilute acid (e.g., 1M HCl), you can protonate both basic nitrogen atoms on the piperazine molecule, forming the highly water-soluble piperazine dihydrochloride salt.[6][7] Your target molecule's methylpiperazine nitrogen will also be protonated and may enter the aqueous phase. However, by carefully controlling the pH during the workup, you can re-isolate your product while leaving the piperazine impurity behind.

AcidBaseExtraction cluster_organic Organic Phase (e.g., EtOAc, DCM) cluster_aqueous_acid Aqueous Phase (pH ~2) cluster_aqueous_base Aqueous Phase (pH ~10-11) Product_Org Target Compound (Free Base/Zwitterion) Product_Aq_Acid Target Compound (Cationic Salt) Product_Org->Product_Aq_Acid Add 1M HCl Impurity_Org Piperazine (Free Base) Impurity_Aq_Acid Piperazine Dihydrochloride (Water Soluble Salt) Impurity_Org->Impurity_Aq_Acid Add 1M HCl Product_Aq_Acid->Product_Org Adjust pH to ~6-7 & Extract with Organic Solvent Impurity_Aq_Base Piperazine (Remains in Aqueous Layer) Impurity_Aq_Acid->Impurity_Aq_Base Remains in aqueous phase during product re-extraction

Caption: Mechanism of piperazine removal via acidic wash.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE). A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer now contains the piperazine impurity as its hydrochloride salt. Repeat the acidic wash 1-2 more times with fresh 1M HCl to ensure complete removal.

  • Product Recovery:

    • Combine the acidic aqueous layers. The target compound may also be present here as its salt.

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring to adjust the pH to the isoelectric point of your target compound (typically pH 6-7). Your product should precipitate out or become extractable.

    • Extract the neutralized aqueous phase multiple times with a fresh organic solvent (e.g., EtOAc or DCM).

  • Drying and Concentration: Combine the organic layers containing your purified product. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze a small sample by HPLC or ¹H NMR to confirm the absence of piperazine.

Q2: After the acidic wash, I'm getting poor recovery of my product. Why is this happening?

Answer: This is a common issue stemming from the zwitterionic nature of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. At its isoelectric point (pI), the molecule has a net neutral charge, which often leads to minimum solubility in both aqueous and organic solvents, causing it to precipitate at the interface or adhere to glassware.

Troubleshooting Steps:

  • Precise pH Control: Do not overshoot the pH adjustment. Use a calibrated pH meter and add the base dropwise. The ideal pH for extraction is often slightly off the exact pI, where solubility in the organic phase is maximized.

  • Solvent Choice: If your product precipitates entirely upon neutralization, you may need to filter it directly from the aqueous solution. Alternatively, using a more polar extraction solvent like 2-methyltetrahydrofuran (2-MeTHF) or a mixture including isopropanol might keep it in solution.

  • Salting Out: Adding sodium chloride (NaCl) to the aqueous phase before extraction can decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase and improving recovery.[8]

Q3: I've removed the bulk of the piperazine, but trace amounts (1-2%) remain. How do I achieve pharmaceutical-grade purity (>99.5%)?

Answer: To remove final traces, you need a method with higher resolving power. Recrystallization, particularly after converting your product to a salt, is the preferred industrial method for achieving high purity.[9][10][11]

Technique A: Recrystallization of the Free Acid

This is the simplest approach. The goal is to find a solvent system where your target compound is soluble at high temperatures but sparingly soluble at low temperatures, while piperazine remains in the mother liquor.

Protocol: Solvent Screening & Recrystallization

  • Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and at reflux. A good solvent will fully dissolve the product when hot and yield crystals upon cooling.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the piperazine impurity.

  • Drying: Dry the purified crystals under vacuum.

Technique B: Purification via Salt Formation & Recrystallization

This is a highly effective technique. By forming a salt of your carboxylic acid with a specific base (or of your amine with a specific acid), you create a new compound with unique solubility and crystallinity properties. For an acidic drug, the pKa of the counter-ion should be at least 2 pH units higher than the pKa of the drug to ensure stable salt formation.[12]

Protocol: Hydrochloride Salt Formation & Purification

  • Salt Formation: Dissolve the crude free acid in a suitable solvent like isopropanol or acetone.

  • Acidification: Slowly add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) while stirring. The hydrochloride salt of your target compound should precipitate.

  • Isolation & Recrystallization: Filter the salt and recrystallize it from a suitable solvent system (e.g., ethanol/water mixtures). Piperazine, if any remains, will likely stay in the mother liquor.

  • (Optional) Liberation of Free Acid: To recover the free acid, dissolve the purified salt in water, and adjust the pH to its isoelectric point as described in the extraction protocol. The pure free acid will precipitate and can be filtered or extracted.

Q4: My material is a persistent oil or gum and will not crystallize. What are my options?

Answer: When crystallization fails, column chromatography is the next logical step. However, basic compounds like yours can present challenges on standard silica gel.

Expert Insights & Solutions:

  • Challenge: The basic nitrogen of the piperazine moiety interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product.[13]

  • Solution 1 (Silica Gel): Deactivate the silica by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in your eluent system (e.g., DCM/Methanol/TEA). This will occupy the acidic sites on the silica, allowing your compound to elute with a much better peak shape.

  • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina.

  • Solution 3 (Reverse-Phase): Preparative reverse-phase HPLC (using a C18 column) is an excellent high-resolution option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by keeping the amines protonated.

Frequently Asked Questions (FAQs)

  • Q: What are the best analytical methods to detect and quantify residual piperazine? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and accurate method.[6] You will need to develop a method that resolves the peak for your product from the piperazine peak. ¹H NMR spectroscopy is also very effective; the characteristic singlet of the four equivalent protons of piperazine (around 2.8-3.0 ppm in CDCl₃) is easy to spot and integrate against a product peak for quantification.[6] For trace analysis, Gas Chromatography (GC) can be used, often after a derivatization step.[6][14]

  • Q: Can I use a scavenger resin to remove the final traces of piperazine? A: Yes, this is an excellent strategy for final polishing. Use an acidic ion-exchange resin or a scavenger resin designed to bind primary/secondary amines (e.g., a sulfonic acid resin like Dowex® 50WX8 or an isocyanate-based scavenger). Stirring the resin with a solution of your crude product will bind the piperazine, which can then be removed by simple filtration.[6][15]

  • Q: Why is piperazine a common impurity in the synthesis of this molecule? A: Piperazine is likely an unreacted starting material or a side product from a related synthesis step. Many synthetic routes to N-substituted piperazines may start from piperazine itself.[16] Incomplete reaction or inefficient initial purification can lead to its carryover.

References

  • Vertex AI Search, based on Piperazine (C4H10N2) properties.
  • Benchchem, "Technical Support Center: Purification of Piperazine-Containing Compounds."
  • Benchchem, "Methods for removing unreacted piperazine
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Falco, E. A., et al. (2022).
  • Wikipedia. Piperazine. [Link]

  • Plantza, A. Z., Wu, Y., & Rochelle, G. T. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation? [Link]

  • Jain, A., & Gupta, V. (2010). Salt Selection in Drug Development. Pharmaceutical Technology, 34(3). [Link]

  • Google Patents. Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • ECHA. 2-(4-methylpiperazin-1-yl)
  • ResearchGate. (PDF)
  • Benchchem. Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients.
  • Gahn, S., & Kather, A. (2019). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. [Link]

  • ResearchGate. How do I remove piperazine from the solid compound? [Link]

  • Jouyban, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • National Center for Biotechnology Information. Piperazine. PubChem Compound Database. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Syntheses. Phenylacetic acid. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Google Patents.
  • Daicel Pharma Standards. Piperazine Impurities Manufacturers & Suppliers.
  • PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • Appchem. 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. [Link]

  • National Center for Biotechnology Information. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid.
  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • PubChemLite. 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2). [Link]

  • Google P
  • Semantic Scholar.
  • Reddit. acid base extraction.
  • Erowid. Synthesis of Phenylacetic Acid. [Link]

  • Organic Syntheses. Diphenylacetic acid.
  • Google Patents. Method for recovering and purifying phenylacetic acid.

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Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid

Welcome to the Formulation & Assay Troubleshooting Center. As drug development professionals, encountering "brick dust" compounds is a routine hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As drug development professionals, encountering "brick dust" compounds is a routine hurdle. (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid presents a unique challenge due to its specific ionizable functional groups. This guide is designed to move beyond trial-and-error, providing you with the mechanistic causality and self-validating protocols needed to force this molecule into the aqueous phase.

Core Mechanistic FAQ: The Zwitterion Problem

Q: Why is (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid practically insoluble in neutral aqueous buffers (pH 6.0 – 7.5)?

A: The insolubility is a direct consequence of the molecule's zwitterionic nature. The structure contains a basic piperazine ring (pKa ~8.8) and an acidic phenylacetic acid moiety (pKa ~2.0–3.0). At physiological pH, the carboxylic acid is deprotonated (anionic) and the piperazine is protonated (cationic).

At its isoelectric point (pI), the molecule possesses a net charge of zero. This zero net charge leads to1 in the solid state[1]. The resulting high crystal lattice energy makes the enthalpy of solution highly unfavorable, effectively preventing water molecules from solvating the API[2]. To dissolve it, we must disrupt this lattice.

G A Zwitterionic API (Poor Aqueous Solubility) B pH Adjustment (Salt Formation) A->B C Co-Solvent Addition (PEG 400 / PG) A->C D Cyclodextrin Complexation (HP-β-CD) A->D E Protonate/Deprotonate (Net Charge ≠ 0) B->E F Lower Dielectric Constant (Disrupt Lattice) C->F G Hydrophobic Cavity Shielding D->G H Enhanced Aqueous Solubility E->H F->H G->H

Logical pathways for overcoming zwitterionic insolubility.

Troubleshooting Guide: pH Adjustment & Salt Formation

Q: How can I adjust the pH to achieve >50 mg/mL solubility for high-dose in vivo toxicology studies?

A: You must shift the pH at least 2 units away from the molecule's isoelectric point to ensure complete ionization of one functional group while neutralizing the other. For this molecule, forming the hydrochloride salt by dropping the pH < 3.0 is highly effective.

Protocol: In Situ Hydrochloride Salt Formation
  • Suspension: Suspend the required mass of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid in highly purified water (Milli-Q) at 25 °C.

  • Titration: Under continuous magnetic stirring (400 rpm), slowly titrate 0.1 M HCl into the suspension.

  • Equilibration: Monitor the pH. Continue titration until the pH stabilizes at 2.0. The suspension should transition to a completely clear solution as the carboxylate protonates, leaving the molecule with a net +1 charge.

  • Isolation (Optional): Lyophilize the clear solution for 48 hours to isolate the highly soluble hydrochloride salt for future use.

Self-Validating System: If the solution remains cloudy at pH 2.0, the chloride common-ion effect may be suppressing solubility. Validate this by switching the titrant to methanesulfonic acid (forming the mesylate salt) and observing if optical clarity is achieved.

G Start Suspend API in Water (Initial pH ~6.5) Check Measure Turbidity (Visual / UV-Vis) Start->Check Acid Titrate 0.1M HCl (Target pH < 3.0) Check->Acid Lower pH Base Titrate 0.1M NaOH (Target pH > 10.0) Check->Base Raise pH ClearA Complete Solvation (Cationic Form) Acid->ClearA ClearB Complete Solvation (Anionic Form) Base->ClearB

Step-by-step workflow for pH-driven solubilization of zwitterionic APIs.

Troubleshooting Guide: Co-Solvent Systems

Q: My cell-based assay requires a strict pH of 7.4. How do I keep the drug dissolved without altering the buffer pH?

A: When pH adjustment is biologically restricted, co-solvency is the next logical step. By adding biocompatible co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG), you 3[3]. This reduces the polarity mismatch between the neutral/zwitterionic drug and the solvent, facilitating dissolution.

Quantitative Data Summary: Expected Solubility Profiles

Note: Values are representative baselines derived from structurally analogous piperazine-phenylacetic acid derivatives under standard conditions.

Formulation MediumpHSolubilization MechanismApparent Solubility (mg/mL)
Pure Water6.5None (Zwitterion Lattice)< 0.1
0.1 M HCl2.0Cationic Salt Formation> 50.0
20% v/v PEG 400 in Water7.4Dielectric Constant Reduction~ 15.5
10% w/v HP-β-CD in Water7.4Inclusion Complexation~ 25.0

Troubleshooting Guide: Cyclodextrin Complexation

Q: High concentrations of PEG 400 are causing osmotic stress in my in vitro models. Is there a non-toxic alternative for neutral pH?

A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is highly recommended here. The hydrophobic phenyl ring of the API inserts into the lipophilic cavity of HP-β-CD, shielding it from the water, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[4].

Protocol: Solvent Evaporation Method for HP-β-CD Complexation

This method ensures true molecular inclusion rather than a simple physical mixture.

  • Host Preparation: Dissolve 1 molar equivalent of HP-β-CD in 50 mL of distilled water.

  • Guest Preparation: Dissolve 1 molar equivalent of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid in 25 mL of methanol (acting as a volatile bridging solvent).

  • Complexation: Combine the two solutions. Stir continuously at 400 rpm for 1 hour while maintaining a temperature of 50 °C.

  • Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator. The complex will remain in the aqueous phase.

  • Drying: Lyophilize the remaining aqueous solution for 24 hours to yield a fine, highly soluble powder[4].

Self-Validating System: To prove you have created an inclusion complex and not just a physical mixture, perform Differential Scanning Calorimetry (DSC) on the resulting powder. The complete disappearance of the API's characteristic crystalline melting endotherm confirms that the drug is amorphously trapped within the cyclodextrin cavity.

References

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR)
  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Asian Journal of Pharmaceutics
  • Zwitterions and pH-dependent solubility American Journal of Health-System Pharmacy (OUP)
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs Crystal Growth & Design (Academia/ResearchG

Sources

Reference Data & Comparative Studies

Validation

Optimizing Amide Bond Formation: A Comparative Guide on the Coupling Efficiency of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid Derivatives

Executive Summary & Mechanistic Challenges (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly specialized chiral building block, widely utilized in the synthesis of neuropharmacological agents and targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a highly specialized chiral building block, widely utilized in the synthesis of neuropharmacological agents and targeted therapeutics[1]. However, achieving high coupling efficiency while maintaining chiral integrity presents a significant synthetic hurdle.

As an application scientist, the primary challenge you will face with this substrate is twofold:

  • Steric Hindrance: The α -carbon is highly congested, flanked by a bulky phenyl ring and a sterically demanding piperazine moiety. This congestion severely impedes the nucleophilic attack of the incoming amine during amide bond formation.

  • High Epimerization Risk: The α -proton is highly acidic due to the combined electron-withdrawing effects of the adjacent phenyl group and the activated carbonyl. When exposed to strong bases or highly reactive coupling reagents, the intermediate rapidly forms an oxazolone or undergoes direct enolization, leading to racemization (epimerization).

To successfully couple this derivative, the synthetic strategy must balance sufficient electrophilic activation to overcome steric bulk while utilizing mild conditions to prevent the loss of the (R)-configuration.

Epimerization A Chiral Acid (R-enantiomer) B Activated Ester Intermediate A->B Activation C Amide Product (Retention of Config) B->C Amine (Fast) D Oxazolone / Enol Intermediate B->D Base (Epimerization) E Racemized Product (R/S Mixture) D->E Amine

Fig 1: Competing pathways during amide coupling: direct aminolysis vs. base-catalyzed epimerization.

Comparative Analysis of Coupling Reagents

Traditional peptide coupling relies heavily on uronium salts like HATU or carbodiimides like EDC[2]. However, these "standard" alternatives often fail when applied to highly epimerization-prone substrates like (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid.

To establish the optimal protocol, we compared three distinct coupling systems using benzylamine as the standard nucleophile.

Causality Behind the Data
  • HATU / DIPEA: While note that HATU is exceptional for sterically hindered couplings, its extreme reactivity combined with the strong organic base DIPEA ( pKa​≈10.5 ) aggressively deprotonates the α -carbon of our specific substrate, resulting in severe degradation of enantiomeric excess (%ee).

  • T3P / Pyridine: Propylphosphonic anhydride (T3P) acts via a milder mixed anhydride intermediate. As demonstrated by , coupling T3P with a weak base like pyridine ( pKa​≈5.2 ) provides enough basicity to neutralize the hydrochloride salt of the starting material and drive the reaction, but not enough to abstract the α -proton.

Table 1: Coupling Reagent Performance (Substrate: Unsubstituted Phenyl Derivative)

Coupling SystemBaseYield (%)Enantiomeric Excess (%ee)Primary Mechanistic Drawback
HATU DIPEA85%45%Severe epimerization via oxazolone formation
EDC / HOBt DIPEA72%65%Moderate epimerization, slow activation
T3P Pyridine92%98%None (Optimal System)

Impact of Phenyl Ring Substitution (Derivatives)

Modifying the phenyl ring of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid fundamentally alters the electronic landscape of the α -carbon. Using the optimized T3P/Pyridine system, we evaluated how electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) impact coupling efficiency.

  • 4-Fluoro Derivative (EWG): The inductive effect of the fluorine atom increases the acidity of the α -proton. Even with the mild T3P/Pyridine system, a slight drop in chiral integrity is observed.

  • 4-Methoxy Derivative (EDG): The methoxy group donates electron density into the ring, reducing α -proton acidity and virtually eliminating epimerization. However, this same effect makes the carbonyl slightly less electrophilic, requiring longer reaction times and resulting in a lower overall yield.

Table 2: Coupling Efficiency Across Phenyl Derivatives (T3P / Pyridine System)

DerivativeSubstituent EffectYield (%)Enantiomeric Excess (%ee)Mechanistic Observation
Unsubstituted Baseline92%98%Balanced activation and stereochemical stability
4-Fluoro Electron-Withdrawing94%92%Increased α -proton acidity leads to minor epimerization
4-Methoxy Electron-Donating81%>99%Reduced acidity preserves %ee, but slows activation

Validated Experimental Workflow: T3P-Mediated Coupling

The following protocol is a self-validating system designed specifically for the unsubstituted and substituted derivatives of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid. It incorporates in-process controls (IPCs) to ensure mechanistic fidelity.

Step-by-Step Methodology
  • Substrate Preparation: Charge a dry, argon-purged flask with (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride (1.0 eq) and the target amine (1.1 eq). Suspend the mixture in anhydrous Ethyl Acetate (EtOAc) (10 mL/g). Note: The substrate will remain partially insoluble until the base is added.

  • Base Addition (Critical Step): Cool the suspension to 0 °C using an ice bath. Add Pyridine (3.0 eq) dropwise.

    • Self-Validation Check: The mixture should become a homogenous solution as the hydrochloride salt is neutralized and the zwitterion is liberated. If the solution remains cloudy, verify the moisture content of the EtOAc.

  • Activation: While maintaining the temperature at 0 °C, add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

    • In-Process Control (IPC): Analyze an aliquot via LC-MS at the 4-hour mark. You should observe the mass of the desired amide. The absence of the mixed-anhydride intermediate confirms that aminolysis is outpacing hydrolysis.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Wash the organic layer with 1N aqueous HCl (to remove unreacted amine and pyridine), followed by brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Prep Acid + Amine in EtOAc Step2 2. Base Addition Pyridine (3.0 eq) at 0°C Step1->Step2 Step3 3. Activation T3P (1.5 eq) dropwise Step2->Step3 Step4 4. Reaction Stir at 25°C for 12h Step3->Step4 Step5 5. Workup NaHCO3 / HCl wash & Extraction Step4->Step5

Fig 2: Optimized step-by-step T3P/Pyridine coupling workflow for epimerization-prone substrates.

References

  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557-6602.[Link]

  • Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048-5051.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (CAS No. 347186-24-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (CAS No. 347186-24-7). As a professional in a research and development setting, your safety is paramount. This guide is designed to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which must always be consulted as the primary source of information. The protocols herein are synthesized from established laboratory safety standards and hazard information for closely related chemical structures, ensuring a robust and conservative approach to your protection.

Understanding the Hazard: The "Why" Behind the Protocol

(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a solid, often a powder, which presents a primary exposure risk through the inhalation of airborne dust particles. Based on hazard classifications for analogous compounds, it is prudent to handle this chemical with the assumption that it poses the following risks:

  • Serious Eye Damage/Irritation (H318/H319): The compound can cause serious irritation and potential damage upon contact with the eyes.[1][2][3][4][5][6][7][8][9]

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[1][2][3][7][8]

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.[1][2][3][7][8]

  • Harmful if Swallowed (H302): Ingestion of the compound may be harmful.[1][2][3][7]

The cornerstone of our safety protocol is to prevent these exposure routes through a combination of engineering controls and a multi-layered PPE strategy.

The Primary Engineering Control: Your First Line of Defense

Before any PPE is considered, the primary method for controlling exposure to this compound is through an engineering control.

Chemical Fume Hood: All handling of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid in its solid form, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[10][11] This containment system is critical for preventing the inhalation of dust and vapors.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to the significant risk of serious eye damage, robust eye protection is non-negotiable.

  • What to Wear: Chemical safety goggles that provide a complete seal around the eyes are required. These must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10]

  • The Causality: Standard safety glasses with side shields do not provide adequate protection from fine dust that can become airborne and circulate. A full seal is necessary to prevent eye contact. For procedures with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to safety goggles.[3][11]

Hand Protection
  • What to Wear: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or punctures before use.[2][3][12]

  • The Causality: Gloves provide a direct barrier against skin irritation.[10] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact with the chemical after handling is complete.[2][3][12] Contaminated gloves must be disposed of as hazardous waste.[2][12]

Body Protection
  • What to Wear: A flame-resistant lab coat that fits properly and is fully buttoned is required. For larger-scale operations or when handling solutions, a chemically impervious apron should be worn over the lab coat.[9][10][11]

  • The Causality: This protects your skin and personal clothing from contamination in the event of a small spill or accidental contact.

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • When to Wear: A respirator is required if you must handle the compound outside of a fume hood (a scenario that should be avoided) or during a significant spill cleanup.

  • What to Wear: For nuisance dust exposure, a NIOSH-approved N95 or P95 (US) or a P1 (EU EN 143) particle respirator is the minimum requirement.[2][3][9][12] For higher-level protection, cartridges rated for organic vapors and particulates (e.g., OV/AG/P99 in the US) should be used.[2][9][12] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing.

PPE Application: A Step-by-Step Operational Plan

Adherence to a strict procedural workflow is essential for ensuring safety. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Operations (in Fume Hood) cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal & Hygiene prep_sds Review SDS prep_ppe Inspect PPE for Integrity prep_sds->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood don_coat Lab Coat prep_hood->don_coat Enter Lab don_goggles Safety Goggles don_coat->don_goggles don_gloves Gloves (over cuffs) don_goggles->don_gloves handle_weigh Weigh Solid Compound don_gloves->handle_weigh Begin Work handle_dissolve Prepare Solution handle_weigh->handle_dissolve doff_gloves Remove Gloves handle_dissolve->doff_gloves Complete Work doff_goggles Remove Goggles doff_gloves->doff_goggles doff_coat Remove Lab Coat doff_goggles->doff_coat disp_waste Dispose of Contaminated PPE & Chemical Waste doff_coat->disp_waste Exit Work Area disp_wash Wash Hands Thoroughly disp_waste->disp_wash

Caption: Safe Handling Workflow for (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid.

Detailed Protocol:

A. Pre-Operational Checks

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year.

  • Inspect PPE: Carefully check all PPE for damage, such as cracks in goggles, tears in gloves, or holes in the lab coat. Replace any compromised items.

  • Locate Safety Equipment: Ensure you know the location and proper operation of the nearest safety shower and eyewash station before beginning work.[10][11]

B. PPE Donning Sequence

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Put on your chemical safety goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

C. PPE Doffing Sequence (To Prevent Contamination) This is a critical step to avoid transferring the chemical from your PPE to your skin.

  • Gloves: Remove gloves first using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in the designated hazardous waste container.

  • Eye/Face Protection: Remove goggles by handling the strap, not the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][6][9]

Summary of PPE Requirements by Task

TaskLocationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Fume HoodChemical Safety GogglesNitrile GlovesLab CoatNot required
Solution Preparation Chemical Fume HoodChemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronNot required
Small Spill Cleanup (<5g) In Fume HoodChemical Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended (N95/P95)
Large Spill Cleanup (>5g) Outside Fume HoodChemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Resistant Suit/ApronRequired (OV/AG/P99 or equivalent)

Emergency & Disposal Plan

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]

Disposal: All (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid waste and any materials contaminated with it (including used gloves, weigh boats, and wipes) are to be considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's licensed professional waste disposal service.[2][3][11][12]

  • Do not pour any material down the drain.[2][3][12]

By integrating these expert protocols and understanding the causality behind each safety measure, you can confidently and safely handle (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid in your critical research and development work.

References

  • Vertex AI Search, "2-(4-methylpiperazin-1-yl)
  • Sigma-Aldrich, "Safety D
  • Cole-Parmer, "Material Safety Data Sheet - Phenylacetic acid, 98.5%". Accessed March 25, 2026.
  • ChemicalBook, "Phenylacetic acid - Safety D
  • Aaron Chemicals, "Safety D
  • Cayman Chemical, "Safety D
  • SDS US, "500575 phenylacetic acid fcc safety d
  • Fisher Scientific, "SAFETY D
  • Thermo Fisher Scientific, "SAFETY D
  • CymitQuimica, "Safety D
  • NIH PubChem, "2-Anilinophenylacetic acid | C14H13NO2 | CID 854057". Accessed March 25, 2026.
  • BLD Pharmatech, Safety D
  • Aldrich, "Phenylacetic acid; 1..
  • Spectrum Chemical, "SAFETY D
  • Fisher Scientific, "SAFETY D
  • Appchem, "2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid | 347186-24-7 | C13H18N2O2". Accessed March 25, 2026.

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